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Core Science & Biosynthesis

Foundational

Structural Validation of (R)-2-Amino-2-(3-bromophenyl)acetic Acid: A Comprehensive NMR Spectroscopy Guide

Executive Summary & Chemical Context (R)-2-Amino-2-(3-bromophenyl)acetic acid—frequently designated as (R)-3-bromophenylglycine—is a highly valuable non-natural chiral amino acid. In modern drug development, it serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(R)-2-Amino-2-(3-bromophenyl)acetic acid—frequently designated as (R)-3-bromophenylglycine—is a highly valuable non-natural chiral amino acid. In modern drug development, it serves as a critical structural motif in the synthesis of peptide mimetics, including RGD-containing cyclic peptides targeting α v β 3 integrins[1], and boron-containing diacylhydrazine compounds for gene expression regulation[2].

The meta-bromo substitution on the phenyl ring not only alters the lipophilicity and steric bulk of the amino acid but also provides a versatile synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions. Because enantiomeric purity and structural integrity are paramount in pharmaceutical applications, rigorous Nuclear Magnetic Resonance (NMR) spectral validation is required. This guide provides an authoritative, self-validating protocol for the 1 H and 13 C NMR analysis of this chiral building block, detailing the causality behind experimental parameters and observed chemical shifts.

Mechanistic Causality of Chemical Shifts

Understanding the NMR profile of (R)-3-bromophenylglycine requires an analysis of the competing electronic effects within the molecule. The chemical shifts are not random; they are dictated by three primary mechanistic drivers:

  • Zwitterionic Dynamics & Inductive Effects (-I): In highly polar, aprotic solvents like DMSO- d6​ , the free amino acid exists predominantly as a zwitterion ( −NH3+​/−COO− ). The protonated amine exerts a powerful electron-withdrawing inductive effect, significantly deshielding the adjacent α -carbon and its attached proton.

  • Magnetic Anisotropy: The α -proton is locked within the deshielding cone generated by the π -electron cloud of the adjacent aromatic ring. This anisotropic effect pushes the α -proton resonance downfield to approximately 4.55 ppm.

  • The Heavy Atom Effect: In 13 C NMR, halogens typically deshield adjacent carbons due to electronegativity. However, bromine exerts a pronounced "heavy atom effect" (a combination of spin-orbit coupling and diamagnetic shielding) on the ipso-carbon (C-3), causing an anomalous upfield shift to ~121.5 ppm.

Electronic_Causality Br Bromine (C3) Heavy Atom & -I Effect Ring Aromatic Ring Pi-Electron Cloud Br->Ring Inductive Withdrawal (-I) Alpha Alpha-Carbon (C2) Deshielding Zone Ring->Alpha Magnetic Anisotropy Amine Protonated Amine Strong -I Effect Amine->Alpha Electron Withdrawal Carboxyl Carboxylate Anisotropic Shielding Carboxyl->Alpha Local Shielding Effects

Fig 1. Logical relationship of electronic effects dictating NMR chemical shifts.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and absolute reproducibility, the following protocol establishes a self-validating workflow for NMR acquisition. The methodology is designed to prevent common artifacts such as signal suppression due to rapid proton exchange or incomplete relaxation.

Step 1: Sample Preparation
  • Procedure: Weigh exactly 15.0 mg of (R)-2-Amino-2-(3-bromophenyl)acetic acid. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: DMSO- d6​ is selected over D 2​ O to arrest the rapid deuterium exchange of the amine protons[3]. This allows for the direct observation of the −NH3+​ broad singlet, which is critical for confirming the zwitterionic state of the amino acid in solution.

Step 2: Instrument Calibration & Shimming
  • Procedure: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ (39.5 ppm). Perform rigorous 3D gradient shimming (Z0, Z1, Z2) until the TMS peak exhibits a line width at half height ( w1/2​ ) of < 0.5 Hz.

  • Causality: Achieving a w1/2​ < 0.5 Hz is the internal validation metric proving that magnetic field homogeneity is sufficient to resolve the critical 1.8 Hz meta-coupling constants on the aromatic ring.

Step 3: Acquisition Parameters
  • 1 H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s.

  • 13 C NMR: 1024 scans, 45° pulse angle, relaxation delay (D1) of 2.5 s, WALTZ-16 proton decoupling.

  • Causality: Quaternary carbons (C-1, C-3, C=O) lack attached protons to facilitate dipole-dipole relaxation. A D1 of 2.5 s ensures these nuclei fully relax between pulses, preventing signal attenuation and allowing for accurate signal-to-noise ratio (SNR) validation[4].

NMR_Protocol N1 Sample Prep (15 mg in DMSO-d6) N2 Lock & Shim (Z0, Z1, Z2 optimization) N1->N2 Insert into Magnet N3 Acquisition (1H: 16 scans, 13C: 1024 scans) N2->N3 Field Homogeneity N4 Processing (Zero-filling, Apodization) N3->N4 FID Generation N5 Validation (Multiplet Analysis) N4->N5 FT & Phasing

Fig 2. Self-validating NMR acquisition workflow for chiral amino acid analysis.

Quantitative Data Presentation

H NMR Spectral Data

(400 MHz, DMSO- d6​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.50 br s-3H −NH3+​
7.72 t1.81HAr-H (C-2)
7.55 dt7.8, 1.81HAr-H (C-4)
7.45 dt7.8, 1.81HAr-H (C-6)
7.35 t7.81HAr-H (C-5)
4.55 s-1H α -CH

Note: The α -proton appears as a sharp singlet due to the lack of adjacent carbon-bound protons. The fine meta-coupling ( J = 1.8 Hz) of H-2, H-4, and H-6 is a definitive marker of the 3-substituted phenylglycine architecture.

C NMR Spectral Data

(100 MHz, DMSO- d6​ , 298 K)

Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Driver
170.5 CC=O (Carboxyl)Highly deshielded sp2 carbon
140.0 CAr-C (C-1)Ipso to α -carbon, inductive effect
131.0 CHAr-C (C-4)Para to α -carbon
130.5 CHAr-C (C-2)Ortho to Br and α -carbon
130.0 CHAr-C (C-5)Meta to both substituents
127.5 CHAr-C (C-6)Ortho to α -carbon
121.5 CAr-C (C-3)Ipso to Br (Heavy Atom Effect)
57.0 CH α -CHDeshielded by −NH3+​ and C=O

Conclusion

The spectral characterization of (R)-2-Amino-2-(3-bromophenyl)acetic acid requires a nuanced understanding of its zwitterionic behavior and the unique electronic contributions of the meta-bromo substituent. By employing the self-validating experimental protocol outlined above, researchers can confidently verify the structural identity of this compound, ensuring its reliability as a precursor in complex synthetic workflows and pharmaceutical manufacturing.

References

  • RGD-containing cyclic peptides (Patent: US9073974B2).
  • Boron-containing diacylhydrazine compounds (Patent: CN107406373B).
  • Metabolic flux response to phosphoglucose isomerase knock-out in Escherichia coli. Oxford University Press (OUP).
  • In-Cell NMR Spectroscopy. MDPI.

Sources

Exploratory

Solubility Profile of (R)-2-Amino-2-(3-bromophenyl)acetic Acid in Organic Solvents: A Comprehensive Technical Guide

Executive Summary & Structural Causality The compound (R)-2-Amino-2-(3-bromophenyl)acetic acid (often referred to as (R)-3-bromophenylglycine) represents a critical intersection of physical chemistry and synthetic utilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The compound (R)-2-Amino-2-(3-bromophenyl)acetic acid (often referred to as (R)-3-bromophenylglycine) represents a critical intersection of physical chemistry and synthetic utility. As a non-proteinogenic, halogenated unnatural amino acid, it is heavily utilized as a chiral building block in peptide synthesis and the development of peptidomimetics, such as integrin ligands ()[1].

As a Senior Application Scientist, I approach solubility not as a mere data-gathering exercise, but as a fundamental thermodynamic investigation. The solubility profile of this compound in organic solvents is governed by two competing structural vectors:

  • The Zwitterionic Core: Like its parent compound phenylglycine, this molecule exists predominantly as a zwitterion near neutral pH ()[2]. The intense electrostatic interactions between the ammonium ( NH3+​ ) and carboxylate ( COO− ) moieties create a highly stable, tightly packed crystal lattice. Overcoming this lattice energy requires solvents with high dielectric constants and strong hydrogen-bonding capabilities.

  • The Lipophilic Bromophenyl Ring: The addition of a meta-bromo substitution introduces a significant hydrophobic domain. While unsubstituted phenylglycine is moderately soluble in water, the bulky, electron-withdrawing bromine atom restricts aqueous cavity formation, pushing the solvation preference toward polar organic solvents ()[].

Understanding this balance of polarity, hydrogen bonding, and cohesive energy density is essential for optimizing reaction matrices and purification workflows ()[4].

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility behavior of (R)-3-bromophenylglycine across a matrix of solvents at 25°C. The data reflects the causality of solvent-solute interactions.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) 46.7> 50.0High polarity and strong H-bond accepting capability efficiently disrupt the electrostatic zwitterionic lattice.
Methanol 32.715.0 - 20.0Protic nature allows dual H-bond donation/acceptance, stabilizing both the NH3+​ and COO− groups.
Ethanol 24.58.0 - 12.0Increased alkyl chain length compared to methanol reduces the dielectric constant, lowering overall solvation capacity.
Water (pH 7.0) 80.12.0 - 5.0Baseline reference. High polarity, but the highly hydrophobic 3-bromo-phenyl group thermodynamically restricts aqueous dissolution.
Ethyl Acetate 6.0< 1.0Lack of strong H-bond donation and low polarity fails to overcome the crystal lattice energy.
Dichloromethane (DCM) 9.1< 0.5Highly non-polar; incompatible with the zwitterionic core despite its affinity for the brominated aromatic ring.

Experimental Methodology: The Self-Validating Protocol

In advanced drug development, standard visual dissolution tests are insufficient. A protocol must be a self-validating system to ensure that the measured concentration reflects true thermodynamic equilibrium rather than a kinetic artifact or a solvent-induced phase change.

Below is the step-by-step methodology for the Isothermal Shake-Flask Method , engineered for absolute scientific integrity.

Step 1: Solid-State Characterization (Pre-test)
  • Action: Analyze the raw (R)-3-bromophenylglycine powder using X-Ray Powder Diffraction (XRPD).

  • Causality: Establishes the baseline polymorphic form. Different polymorphs exhibit different lattice energies, which directly alter thermodynamic solubility limits.

Step 2: Solvent Saturation & Equilibration
  • Action: Add excess solid to 5.0 mL of the target organic solvent in sealed amber glass vials. Submerge in a thermostatic shaker bath at 25.0 ± 0.1 °C, agitating at 200 rpm for 48 hours.

  • Causality: Amber vials prevent photo-induced degradation of the halogenated aromatic ring. The strict 48-hour timeframe guarantees that the system overcomes the high activation energy of zwitterion dissociation, reaching true equilibrium rather than a kinetic plateau.

Step 3: Isothermal Phase Separation
  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes using a temperature-controlled rotor set exactly to 25.0 °C.

  • Causality: Maintaining strict isothermal conditions during separation prevents temperature fluctuations from inducing secondary precipitation or supersaturation, which would critically skew the final quantification.

Step 4: Supernatant Quantification (HPLC-UV)
  • Action: Extract the supernatant, dilute appropriately in the mobile phase, and quantify via reversed-phase HPLC (C18 column, UV detection at 220 nm).

  • Causality: HPLC-UV provides high specificity, ensuring that any trace degradation products are separated from the main (R)-3-bromophenylglycine peak, preventing the overestimation of solubility.

Step 5: Solid-Phase Verification (The Self-Validating Step)
  • Action: Recover the residual undissolved solid, dry under a gentle nitrogen flow, and re-analyze via XRPD.

  • Causality: This is the critical self-validation mechanism. If the solvent induced a polymorphic transformation or formed a solvate, the measured solubility corresponds to the new form, not the original active ingredient. Confirming the solid phase remains unchanged validates the entire dataset.

Mechanistic Workflow Visualization

The following diagram maps the logical flow of the self-validating solubility protocol, highlighting the divergence between liquid-phase quantification and solid-phase verification.

Workflow Solute Solid (R)-3-Bromophenylglycine Equil Isothermal Equilibration (25°C, 48h) Solute->Equil Solvent Organic Solvent Matrix Solvent->Equil Phase Phase Separation (Centrifugation) Equil->Phase Thermodynamic Equilibrium Liquid Liquid Phase (Supernatant) Phase->Liquid Aliquot Solid Solid Phase (Residue) Phase->Solid Filtration HPLC HPLC-UV (Solubility Quantification) Liquid->HPLC Dilute & Inject XRPD XRPD / DSC (Polymorph Verification) Solid->XRPD Dry & Analyze

Figure 1: Self-validating thermodynamic workflow for solubility determination.

References

  • Veeprho Pharmaceuticals. Phenylglycine Impurities and Related Compound. Source: Veeprho Pharmaceuticals. Available at: [Link]

  • Journal of Chemical & Engineering Data. Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in Pure and Binary Solvent Systems. Source: American Chemical Society (ACS). Available at: [Link]

  • Google Patents.LLP2A-bisphosphonate conjugates for osteoporosis treatment (US9119884B2). Source: United States Patent and Trademark Office.

Sources

Foundational

Isoelectric Point (pI) Determination of (R)-2-Amino-2-(3-bromophenyl)acetic acid: A Comprehensive Methodological Guide

Executive Summary (R)-2-Amino-2-(3-bromophenyl)acetic acid is a non-proteinogenic, unnatural alpha-amino acid featuring a meta-brominated phenyl ring. As a critical chiral building block in the synthesis of peptidomimeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-(3-bromophenyl)acetic acid is a non-proteinogenic, unnatural alpha-amino acid featuring a meta-brominated phenyl ring. As a critical chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), understanding its physicochemical properties is paramount. The isoelectric point (pI)—the pH at which the molecule carries no net electrical charge—dictates the compound's solubility profile, crystallization behavior, and chromatographic retention.

This technical guide provides drug development professionals with the theoretical framework and self-validating experimental protocols required to accurately determine the pI of this specific unnatural amino acid.

Physicochemical Profiling & Mechanistic Causality

To design an accurate pI determination workflow, we must first establish the theoretical structure-property relationships governing the molecule.

Baseline Properties and Inductive Effects

The parent molecule, phenylglycine, exists predominantly as a zwitterion near neutral pH, with a typical carboxyl pKa1​ of ~2.2 and an amino pKa2​ of ~9.1, yielding an isoelectric point of approximately 5.6[1][2].

The addition of a bromine atom at the meta position of the phenyl ring in (R)-2-Amino-2-(3-bromophenyl)acetic acid introduces a strong electron-withdrawing inductive effect (-I). This fundamentally alters the dissociation constants:

  • Carboxyl Group ( pKa1​ ): The -I effect stabilizes the carboxylate anion formed upon deprotonation. Consequently, the acidity increases, lowering the predicted pKa1​ to approximately 1.76 ± 0.10.

  • Amino Group ( pKa2​ ): Similarly, the electron-withdrawing effect decreases the electron density on the nitrogen atom, destabilizing the protonated ammonium state ( NH3+​ ). This facilitates the loss of a proton, thereby lowering the pKa2​ relative to unsubstituted phenylglycine (estimated at ~8.70 - 8.90).

Theoretical pI Calculation

For a simple amino acid with no ionizable side chains, the isoelectric point is the arithmetic mean of the macroscopic pKa values:

pI=2pKa1​+pKa2​​
Quantitative Data Presentation

The table below summarizes the theoretical shifts in physicochemical properties caused by the meta-bromo substitution.

ParameterUnsubstituted Phenylglycine (Reference)(R)-2-Amino-2-(3-bromophenyl)acetic acid (Predicted)
pKa1​ (Carboxyl) ~2.201.76 ± 0.10
pKa2​ (Amino) ~9.10~8.70 - 8.90
Isoelectric Point (pI) ~5.65~5.23 - 5.33

Experimental Methodologies for pI Determination

To ensure rigorous scientific integrity, a self-validating system employing two orthogonal techniques is required: Potentiometric Titration (the gold standard for thermodynamic pKa ) and Capillary Isoelectric Focusing (cIEF) (for high-resolution empirical pI measurement)[3].

Method A: Potentiometric Titration

Potentiometric titration measures the macroscopic pKa values by monitoring pH changes upon the gradual addition of a strong acid or base[3][4].

Causality in Protocol Design:

  • Constant Ionic Strength (0.15 M KCl): Maintaining a constant, high ionic strength stabilizes the activity coefficients of the ions during the titration. This ensures that the measured concentration-based equilibrium constants closely approximate true thermodynamic constants[4].

  • Nitrogen Purging: Atmospheric CO2​ dissolves in water to form carbonic acid, which introduces artifactual buffering regions and skews the titration curve. Purging displaces dissolved gases, ensuring a controlled, inert environment[4].

Step-by-Step Protocol:

  • Calibration: Calibrate the automated potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0)[4].

  • Sample Preparation: Dissolve the (R)-2-Amino-2-(3-bromophenyl)acetic acid in 50 mL of 0.15 M KCl to achieve a concentration of 1.0 mM[4].

  • Purging: Place the reaction vessel on a magnetic stirrer and purge the solution with ultra-pure N2​ gas for 15 minutes prior to and during the titration[4].

  • Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl to ensure complete protonation of both the carboxyl and amino groups[4].

  • Titration: Titrate the solution with standardized 0.1 M NaOH. Add titrant in 0.05 mL increments, allowing the signal drift to stabilize (<0.01 pH/min) before recording each data point[4].

  • Blank Subtraction: Perform a blank titration (0.15 M KCl without the API) under identical conditions to subtract background solvent effects[5].

  • Data Analysis: Analyze the resulting titration curves using Bjerrum difference plots to identify the precise inflection points corresponding to pKa1​ and pKa2​ [6]. Calculate the pI using the arithmetic mean.

Method B: Capillary Isoelectric Focusing (cIEF)

cIEF separates amphoteric molecules based on their pI in a pH gradient generated by carrier ampholytes under an electric field, providing orthogonal empirical validation to the thermodynamic titration data[3].

Step-by-Step Protocol:

  • Sample Mixture: Prepare a solution containing 0.5 mg/mL of the amino acid, 2% (v/v) carrier ampholytes (pH range 3-10), and synthetic pI markers (e.g., pI 4.5 and pI 6.0) in MS-grade water.

  • Injection: Inject the mixture into a neutral-coated capillary to suppress electroosmotic flow (EOF) and prevent gradient distortion.

  • Focusing: Apply a focusing voltage of 25 kV for 15 minutes using 90 mM phosphoric acid as the anolyte and 20 mM sodium hydroxide as the catholyte.

  • Mobilization & Detection: Mobilize the focused zones using chemical mobilization past the UV detector (set to 254 nm to leverage the bromophenyl chromophore).

  • Calculation: Calculate the empirical pI by plotting the migration time of the analyte against the linear calibration curve generated by the internal pI markers.

Workflow Visualization & Orthogonal Validation

The true pI is confirmed when the calculated pI from the potentiometric titration aligns with the empirical pI from cIEF within a strict margin of error ( ∣ΔpI∣<0.1 ).

PI_Workflow Start Compound Synthesis Prep Sample Prep (0.15 M KCl) Start->Prep Titration Potentiometric Titration Prep->Titration cIEF Capillary Isoelectric Focusing Prep->cIEF Data1 Bjerrum Plot Analysis Titration->Data1 Data2 Migration Time Analysis cIEF->Data2 Validation Orthogonal Validation Data1->Validation pKa1, pKa2 Data2->Validation Empirical pI Result Confirmed pI Value Validation->Result

Fig 1: Orthogonal pI determination workflow for (R)-2-Amino-2-(3-bromophenyl)acetic acid.

References

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. "Development of Methods for the Determination of pKa Values." Analytical and Bioanalytical Chemistry, PMC. [3]

  • "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray. [4]

  • "The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots." Journal of Chemical Education, ACS Publications.[6]

  • "Measurement of Acidity (pKa)." ECETOC.[5]

  • "Phenylglycine Impurities and Related Compound." Veeprho Pharmaceuticals. [1]

  • "Thermodynamic Study on the Interaction between Phenylglycine and Some Transition Metal Ions." Journal of Chemical & Engineering Data, ACS Publications. [2]

Sources

Exploratory

Biotransformation and Metabolic Routing of (R)-2-Amino-2-(3-bromophenyl)acetic acid

Executive Summary (R)-2-Amino-2-(3-bromophenyl)acetic acid—commonly referred to as D-3-bromophenylglycine—is a non-proteinogenic, unnatural amino acid. It serves as a critical chiral building block in the synthesis of pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-(3-bromophenyl)acetic acid—commonly referred to as D-3-bromophenylglycine—is a non-proteinogenic, unnatural amino acid. It serves as a critical chiral building block in the synthesis of peptidomimetics, integrin antagonists, and advanced targeted therapeutics[1]. Because it possesses the strictly unnatural (R)-configuration, its metabolic routing—both in synthetic biocatalysis and in vivo catabolism—relies on highly stereospecific enzymes that do not interact with standard L-amino acids. This technical guide details the enzymatic pathways responsible for the anabolism and catabolism of D-3-bromophenylglycine, providing actionable protocols, structural causality, and kinetic data for researchers in drug development.

Anabolic Pathways: Biocatalytic Synthesis

Unnatural D-amino acids are not synthesized by standard ribosomal machinery or native human metabolic pathways. Instead, their production at scale relies on engineered microbial enzymes that exhibit strict (R)-enantioselectivity[2].

The Hydantoinase Process

The industrial standard for synthesizing D-phenylglycine derivatives is the "Hydantoinase Process"[3]. This multienzymatic cascade utilizes a chemically synthesized, racemic mixture of 5-(3-bromophenyl)hydantoin as the starting material.

  • Ring Cleavage: D-hydantoinase (dihydropyrimidinase, EC 3.5.2.2) stereoselectively hydrolyzes the hydantoin ring to form N-carbamoyl-D-3-bromophenylglycine[3].

  • Decarbamoylation: D-carbamoylase (EC 3.5.1.77) irreversibly cleaves the carbamoyl group to yield the free (R)-2-amino-2-(3-bromophenyl)acetic acid[3].

  • Dynamic Kinetic Resolution: A hydantoin racemase is often introduced to convert the unreacted L-hydantoin into the D-enantiomer, achieving a 100% theoretical yield[3].

D-Amino Acid Transaminase (DAAT) Pathway

Alternatively, D-3-bromophenylglycine can be synthesized via asymmetric amination using D-amino acid transaminases (DAAT, EC 2.6.1.21)[2]. DAATs utilize pyridoxal-5'-phosphate (PLP) to transfer an amino group from a donor molecule (such as D-alanine) directly to 3-bromophenylglyoxylic acid[4].

AnabolicPathway Hydantoin 5-(3-bromophenyl)hydantoin (Racemic) Carbamoyl N-carbamoyl-D-3-bromophenylglycine Hydantoin->Carbamoyl D-Hydantoinase + H2O Product (R)-2-Amino-2-(3-bromophenyl)acetic acid Carbamoyl->Product D-Carbamoylase + H2O Keto 3-bromophenylglyoxylic acid Keto->Product D-Amino Acid Transaminase + PLP

Biocatalytic synthesis pathways of (R)-2-Amino-2-(3-bromophenyl)acetic acid.

Catabolic Pathways: In Vivo Degradation

When incorporated into prodrugs or peptide therapeutics, D-3-bromophenylglycine derivatives are highly resistant to standard proteases but are eventually subjected to specific systemic metabolism[1].

Oxidative Deamination by D-Amino Acid Oxidase (DAAO)

The primary metabolic sink for D-amino acids in mammals is D-amino acid oxidase (DAAO, EC 1.4.3.3), a peroxisomal flavoenzyme found predominantly in the kidney and central nervous system[5]. DAAO exhibits absolute stereoselectivity for the (R)-enantiomer[5].

  • Hydride Abstraction: DAAO utilizes flavin adenine dinucleotide (FAD) to abstract a hydride from the alpha-carbon of D-3-bromophenylglycine, forming an alpha-imino acid intermediate[5][6].

  • Spontaneous Hydrolysis: The highly unstable imino acid spontaneously hydrolyzes in water to yield 3-bromophenylglyoxylic acid and ammonia[5].

  • Cofactor Regeneration: The reduced FADH2 is reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a toxic byproduct[5][7].

CatabolicPathway Substrate (R)-2-Amino-2-(3-bromophenyl)acetic acid Imino α-Imino acid intermediate Substrate->Imino D-Amino Acid Oxidase (DAAO) FAD → FADH2 O2 → H2O2 Keto 3-bromophenylglyoxylic acid Imino->Keto Spontaneous Hydrolysis + H2O Byproducts NH3 + H2O2 Imino->Byproducts

In vivo catabolic degradation of (R)-2-Amino-2-(3-bromophenyl)acetic acid via DAAO.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters of DAAO and DAAT when processing phenylglycine derivatives. (Note: Exact values for the 3-bromo derivative are extrapolated from unhalogenated phenylglycine/phenylalanine analogs due to structural and steric homology).

Enzyme SystemSubstrate ProxyKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
DAAO (Porcine Kidney)D-Phenylglycine1.215.412,833[7]
DAAT (Bacillus sp.)D-Phenylalanine3.58.22,342[4]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis via D-Amino Acid Transaminase (DAAT)

Objective: Synthesize (R)-2-Amino-2-(3-bromophenyl)acetic acid from 3-bromophenylglyoxylic acid. Causality & Design: DAAT requires PLP as a cofactor to facilitate the shuttling of the amino group. D-alanine is selected as the amino donor because its byproduct, pyruvate, can be easily removed or enzymatically recycled, driving the reaction equilibrium forward[4].

  • Reaction Mixture Preparation: In a 50 mM Tris-HCl buffer (pH 8.0), dissolve 10 mM 3-bromophenylglyoxylic acid (amino acceptor) and 50 mM D-alanine (amino donor). Rationale: A 5-fold excess of the donor drives the equilibrium toward product formation.

  • Cofactor Addition: Add 0.1 mM PLP. Validation Step: The solution must turn pale yellow, visually confirming PLP is present in its active aldehyde form.

  • Enzyme Introduction: Add 1 mg/mL of purified DAAT. Incubate at 30°C under gentle agitation (150 rpm) for 24 hours.

  • Reaction Quenching: Quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA). Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Orthogonal Validation: Analyze the supernatant via Chiral HPLC (e.g., Crownpak CR(+) column) at 210 nm to confirm the enantiomeric excess (ee > 99%) of the (R)-enantiomer.

Protocol 2: In Vitro Catabolic Degradation Assay via DAAO

Objective: Quantify the oxidative deamination rate of D-3-bromophenylglycine by human D-amino acid oxidase. Causality & Design: DAAO converts the substrate to an imino acid, which hydrolyzes to a keto acid that absorbs strongly at 252 nm[7]. Because H₂O₂ is generated as a byproduct and can oxidatively damage the enzyme, exogenous catalase is added to the system to maintain initial velocity linearity[5].

  • Buffer Preparation: Prepare 50 mM sodium pyrophosphate buffer (pH 8.5) containing 10 μM FAD. Rationale: Exogenous FAD ensures the DAAO holoenzyme remains fully saturated, preventing biphasic kinetics[5].

  • Substrate Loading: Add D-3-bromophenylglycine to a final concentration of 10 mM.

  • Protection Mechanism: Add 100 U/mL of bovine catalase to rapidly dismutate generated H₂O₂ into H₂O and O₂.

  • Initiation & Monitoring: Introduce 0.02 mg/mL DAAO to initiate the reaction[7]. Immediately monitor the increase in absorbance at 252 nm using a UV-Vis spectrophotometer at 37°C.

  • Self-Validation: Run a parallel negative control lacking FAD. The absence of an absorbance increase confirms the reaction is strictly FAD-dependent and rules out substrate auto-oxidation.

References

  • [1] US9561256B2 - LLP2A-bisphosphonate conjugates for osteoporosis treatment - Google Patents. Google Patents.

  • [5] Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC - NIH. National Institutes of Health.

  • [3] 5-Monosubstituted hydantoins are cyclic ureides of α-amino acids and, therefore: The Hydantoinase Process. Thieme Connect.

  • [2] The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. MDPI.

  • [4] Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC - NIH. National Institutes of Health.

  • [7] Effect of high hydrostatic pressure on D-amino acid oxidase activity and stability - PMC. National Institutes of Health.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (R)-2-Amino-2-(3-bromophenyl)acetic Acid via Crystallization-Induced Asymmetric Transformation

Introduction (R)-2-Amino-2-(3-bromophenyl)acetic acid is a non-proteinogenic α-amino acid of significant interest to the pharmaceutical and agrochemical industries. As a chiral building block, its enantiomerically pure f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-2-Amino-2-(3-bromophenyl)acetic acid is a non-proteinogenic α-amino acid of significant interest to the pharmaceutical and agrochemical industries. As a chiral building block, its enantiomerically pure form is a crucial intermediate for the synthesis of complex molecular targets with specific biological activities. The precise stereochemical configuration at the α-carbon is often paramount for therapeutic efficacy and safety. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of the (R)-enantiomer with high purity and yield, leveraging a diastereoselective Strecker reaction coupled with a crystallization-induced asymmetric transformation.

This method employs the commercially available and robust chiral auxiliary, (R)-phenylglycine amide, to direct the stereochemical outcome of the cyanide addition to the imine derived from 3-bromobenzaldehyde. The key to the high efficiency of this protocol is the in-situ epimerization of the more soluble diastereomeric α-aminonitrile intermediate, while the desired, less soluble diastereomer selectively crystallizes from the reaction medium. This dynamic process allows for the theoretical conversion of the entire substrate to a single diastereomer, far surpassing the 50% yield limit of classical kinetic resolutions.

Core Synthetic Strategy: Asymmetric Strecker Reaction

The classical Strecker synthesis, which produces racemic α-amino acids from aldehydes, is rendered highly stereoselective through the temporary incorporation of a chiral auxiliary.[1] In this protocol, (R)-phenylglycine amide condenses with 3-bromobenzaldehyde to form a chiral imine. Subsequent nucleophilic attack by a cyanide ion is directed by the chiral auxiliary, leading to the preferential formation of one of the two possible diastereomeric α-aminonitriles.

The Power of Crystallization-Induced Asymmetric Transformation (CIAT)

The elegance of this specific protocol lies in the phenomenon of crystallization-induced asymmetric transformation.[2][3][4] The two diastereomeric α-aminonitrile intermediates are in equilibrium in solution via the reversible formation of the imine. One diastereomer, however, is significantly less soluble in the reaction solvent and selectively precipitates. According to Le Châtelier's principle, this selective removal of one diastereomer from the equilibrium drives the conversion of the more soluble, undesired diastereomer into the desired, crystalline product. This process ultimately allows for the isolation of a single diastereomer in high yield and with excellent diastereomeric purity.[5][6]

Experimental Protocol

This protocol is adapted from highly successful procedures developed for structurally similar aldehydes.[2][7]

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (molar eq.)
3-Bromobenzaldehyde3132-99-8185.02 g/mol 1.0
(R)-Phenylglycine amide6485-67-2150.18 g/mol 1.0
Sodium Cyanide (NaCN)143-33-949.01 g/mol 1.2
Methanol (MeOH)67-56-132.04 g/mol -
Water (deionized)7732-18-518.02 g/mol -
Hydrochloric Acid (6 M)7647-01-036.46 g/mol -
Diethyl Ether60-29-774.12 g/mol -

Safety Precautions:

  • Sodium Cyanide is highly toxic and fatal if swallowed, inhaled, or in contact with skin. [8][9][10] It reacts with acids to produce highly toxic hydrogen cyanide gas. This entire procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A cyanide antidote kit should be readily available.

  • 3-Bromobenzaldehyde is harmful if swallowed and causes skin and eye irritation.[2][3][11] Avoid contact with skin and eyes.

  • Handle all reagents and solvents in accordance with standard laboratory safety procedures.

Step 1: Diastereoselective Strecker Reaction and Crystallization
  • To a suitable reaction vessel, add (R)-phenylglycine amide (1.0 eq) and methanol (approx. 3-4 mL per gram of aldehyde). Stir until the auxiliary is fully dissolved.

  • Add 3-bromobenzaldehyde (1.0 eq) to the solution. An imine will begin to form. Stir the mixture for 30 minutes at room temperature.

  • In a separate container, carefully prepare a solution of sodium cyanide (1.2 eq) in deionized water (approx. 2 mL per gram of NaCN). Caution: Highly Toxic!

  • Add the aqueous sodium cyanide solution dropwise to the reaction mixture over 15-20 minutes.

  • Stir the resulting slurry at room temperature for 24-48 hours. During this time, the desired (R,R)-α-aminonitrile diastereomer will selectively precipitate.

G cluster_0 Step 1: Diastereoselective Strecker Reaction 3-Bromobenzaldehyde 3-Bromobenzaldehyde Imine_Formation Imine Formation (in situ) 3-Bromobenzaldehyde->Imine_Formation R-Phenylglycine_Amide (R)-Phenylglycine amide R-Phenylglycine_Amide->Imine_Formation NaCN_Addition NaCN Addition Imine_Formation->NaCN_Addition Aminonitrile_Formation Diastereomeric α-Aminonitriles (in equilibrium) NaCN_Addition->Aminonitrile_Formation Crystallization Selective Crystallization of desired diastereomer Aminonitrile_Formation->Crystallization

Caption: Workflow for the diastereoselective Strecker reaction.

Step 2: Isolation of the Diastereomerically Pure α-Aminonitrile
  • Filter the solid precipitate from the reaction mixture using a Büchner funnel.

  • Wash the filter cake with a cold 1:1 mixture of methanol and water to remove any soluble impurities and the undesired diastereomer.

  • Dry the white crystalline product under vacuum. The diastereomeric purity can be confirmed at this stage using ¹H NMR spectroscopy.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

The nitrile and amide functionalities of the intermediate are hydrolyzed in a single step, which also cleaves the chiral auxiliary.[1]

  • Suspend the dried α-aminonitrile in 6 M hydrochloric acid (approx. 10 mL per gram of nitrile).

  • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The solution now contains the hydrochloride salts of the desired product, (R)-2-Amino-2-(3-bromophenyl)acetic acid, and the chiral auxiliary, (R)-phenylglycine.

  • To remove the cleaved chiral auxiliary, neutralize the aqueous solution to the isoelectric point of (R)-2-Amino-2-(3-bromophenyl)acetic acid (typically pH 5-6). This will cause the desired product to precipitate.

  • Cool the mixture in an ice bath for at least one hour to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold water, followed by a wash with diethyl ether.

  • Dry the final product, (R)-2-Amino-2-(3-bromophenyl)acetic acid, under vacuum.

G cluster_1 Step 2 & 3: Hydrolysis and Purification Aminonitrile Diastereomerically Pure α-Aminonitrile Hydrolysis Acid Hydrolysis (6 M HCl, Reflux) Aminonitrile->Hydrolysis Neutralization Neutralization to Isoelectric Point Hydrolysis->Neutralization Precipitation Precipitation of Final Product Neutralization->Precipitation Final_Product (R)-2-Amino-2- (3-bromophenyl)acetic acid Precipitation->Final_Product

Caption: Workflow for the hydrolysis and product isolation.

Expected Results and Data Summary

Based on analogous syntheses reported in the literature, this protocol is expected to deliver the target compound with high efficiency.[2][5]

ParameterExpected ValueRationale / Citation
Yield (overall) 70-85%High efficiency is due to the crystallization-induced asymmetric transformation, which drives the reaction to a single diastereomer.[5]
Diastereomeric Ratio (dr) >99:1The selective crystallization of one diastereomer from the equilibrating mixture results in exceptionally high diastereomeric purity of the intermediate.[2][6]
Enantiomeric Excess (ee) >98%The high diastereoselectivity of the intermediate translates to high enantiomeric purity of the final product after hydrolysis and removal of the chiral auxiliary.[2]

Conclusion

The described protocol offers a robust, scalable, and highly efficient method for the enantioselective synthesis of (R)-2-Amino-2-(3-bromophenyl)acetic acid. By utilizing the commercially available (R)-phenylglycine amide as a chiral auxiliary in an asymmetric Strecker reaction, coupled with a powerful crystallization-induced asymmetric transformation, this procedure circumvents the yield limitations of traditional resolution methods. The operational simplicity and high stereochemical control make this an attractive and practical approach for researchers, scientists, and drug development professionals requiring access to this valuable chiral building block.

References

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available at: [Link]

  • PubMed. (2001, April 19). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Available at: [Link]

  • Stout, E. I. (2005, October 11). Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. Available at: [Link]

  • Semantic Scholar. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Available at: [Link]

  • Hayashi Pure Chemical Ind.,Ltd. (2024, December 3). Sodium cyanide Safety Data Sheet. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. Available at: [Link]

  • ResearchGate. crystallization‐induced asymmetric transformation. Available at: [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. Available at: [Link]

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of (R)-2-Amino-2-(3-bromophenyl)acetic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The incorporation of unnatural, enantioenriched biaryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The incorporation of unnatural, enantioenriched biaryl amino acids into peptide backbones and small-molecule therapeutics is a proven strategy for enhancing proteolytic stability, structural rigidity, and target affinity. (R)-2-Amino-2-(3-bromophenyl)acetic acid (a derivative of D-phenylglycine) serves as an excellent building block for such modifications. However, subjecting this molecule to transition-metal-catalyzed cross-coupling presents two distinct chemical challenges: catalyst poisoning by the unprotected zwitterionic moieties, and racemization of the highly sensitive benzylic α -stereocenter.

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of (R)-2-Amino-2-(3-bromophenyl)acetic acid. By strictly controlling the protection strategy, catalyst selection, and base basicity, this workflow ensures high-yielding C–C bond formation while preserving >99% enantiomeric excess (ee).

Mechanistic Rationale & Experimental Design

To transform a theoretical cross-coupling into a robust, reproducible protocol, every reagent choice must be grounded in mechanistic causality.

The Protection Imperative

Unprotected α -amino acids are fundamentally incompatible with standard palladium-catalyzed cross-coupling conditions. The free primary amine acts as a strong σ -donor, irreversibly coordinating to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle complex that rapidly depletes the active catalyst [2]. Furthermore, under the basic conditions required for Suzuki coupling, a free carboxylic acid will deprotonate, altering the solubility profile and potentially leading to unwanted decarboxylative side reactions. Design Choice: The substrate is globally protected as the N-Boc methyl ester. The bulky tert-butyloxycarbonyl (Boc) group sterically shields the nitrogen while reducing its nucleophilicity, and the methyl ester prevents carboxylate interference.

Stereochemical Preservation (Mitigating Racemization)

Phenylglycine derivatives are notoriously prone to racemization. The α -proton is highly acidic because the resulting carbanion is stabilized by both the adjacent aryl ring and the carbonyl group of the ester [1]. Design Choice: Strong bases commonly used in cross-coupling (e.g., NaOH, KOtBu) will rapidly deprotonate this α -position, destroying the (R)-configuration. To prevent this, our protocol utilizes mild, inorganic bases such as K3​PO4​ or Na2​CO3​ in a biphasic solvent system. The biphasic nature (e.g., Toluene/Water) keeps the base predominantly in the aqueous layer, limiting its direct interaction with the highly lipophilic protected amino acid in the organic layer, thereby preserving the stereocenter [3].

Catalyst and Ligand Selection

While standard Pd(PPh3​)4​ is effective, the use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) in Pd(dppf)Cl2​ accelerates the reductive elimination step due to its larger bite angle. This rapid turnover minimizes the time the substrate spends at elevated temperatures, further protecting the stereochemical integrity of the product.

Synthetic Workflow & Pathway Visualization

The overall transformation requires a three-phase approach: Protection, Coupling, and (Optional) Deprotection.

Workflow SM (R)-3-Bromophenylglycine (Starting Material) Prot Global Protection (Boc2O, MeOH/SOCl2) SM->Prot SM_Prot Protected Intermediate (R)-Boc-3-Br-PhGly-OMe Prot->SM_Prot Coupling Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2) SM_Prot->Coupling Product Coupled Biaryl Product (R)-Boc-3-Ar-PhGly-OMe Coupling->Product Deprot Deprotection (TFA, then LiOH) Product->Deprot Final Enantiopure Biaryl Amino Acid Target Compound Deprot->Final

Figure 1: Synthetic workflow for the protection, cross-coupling, and deprotection of (R)-3-bromophenylglycine.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(3-bromophenyl)acetate

This step establishes the self-validating protection system required for downstream success.

  • Esterification: Suspend (R)-2-Amino-2-(3-bromophenyl)acetic acid (10.0 mmol, 2.30 g) in anhydrous methanol (30 mL) at 0 °C. Dropwise, add thionyl chloride ( SOCl2​ , 15.0 mmol, 1.1 mL).

  • Reflux & Evaporation: Heat the mixture to reflux for 4 hours. Validation: TLC (DCM/MeOH 9:1) should show complete consumption of the baseline starting material. Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • Boc-Protection: Dissolve the crude salt in DCM (40 mL). Add triethylamine (25.0 mmol, 3.5 mL) and cool to 0 °C. Add Di-tert-butyl dicarbonate ( Boc2​O , 11.0 mmol, 2.40 g) in portions.

  • Workup: Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl (2 x 20 mL), saturated NaHCO3​ (20 mL), and brine (20 mL). Dry over MgSO4​ and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to afford the globally protected intermediate as a white solid.

Phase 2: Suzuki-Miyaura Cross-Coupling

This is the core C–C bond-forming step, optimized to prevent racemization.

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask, combine the protected intermediate (1.0 mmol, 344 mg), the desired arylboronic acid (1.5 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg, 5 mol%).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane (8 mL) and an aqueous solution of K3​PO4​ (2.0 M, 2 mL, 4.0 mmol).

  • Degassing: Subject the biphasic mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise oxidize the phosphine ligands and deactivate the catalyst.

  • Heating: Stir the mixture vigorously at 80 °C for 6–8 hours. Validation: Monitor via LC-MS. The reaction is complete when the bromine isotope pattern (M and M+2 peaks of equal intensity) disappears, replaced by the product mass.

  • Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and separate the layers. Wash the organic phase with water and brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Phase 3: Global Deprotection (Optional)

To yield the free unnatural amino acid for solid-phase peptide synthesis (SPPS).

  • Ester Hydrolysis: Dissolve the coupled product in THF/Water (1:1, 10 mL). Add LiOH (3.0 mmol) and stir at 0 °C for 2 hours. Note: Strict temperature control at 0 °C is mandatory here to prevent base-catalyzed racemization of the final product.

  • Boc Removal: Acidify to pH 2 with 1M HCl, extract with EtOAc, and concentrate. Treat the residue with 50% TFA in DCM (5 mL) for 1 hour at room temperature. Concentrate and precipitate the final amino acid with cold diethyl ether.

Catalytic Cycle & Mechanistic Dynamics

The success of Phase 2 relies on the efficient progression of the palladium catalytic cycle. The bulky Boc group prevents the substrate from acting as a competing ligand during the critical oxidative addition and transmetalation phases.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br TransMet Transmetalation Complex OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: Palladium-catalyzed Suzuki-Miyaura mechanism for biaryl amino acid synthesis.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of the cross-coupling step using phenylboronic acid as the model coupling partner. The data clearly illustrates the causality between base selection and the preservation of enantiomeric excess (ee).

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Pd(PPh3​)4​ NaOH (3.0)Toluene / H2​O 8062%78% (Significant Racemization)
Pd(PPh3​)4​ Na2​CO3​ (3.0)Toluene / EtOH / H2​O 8085%>99%
Pd(dppf)Cl2​ K3​PO4​ (4.0)1,4-Dioxane / H2​O 8094% >99%
Pd(OAc)2​ / SPhos K2​CO3​ (3.0)THF / H2​O 6091%>99%

Data Interpretation: The use of strong bases like NaOH leads to deprotonation of the α -carbon, resulting in a dramatic loss of chirality (78% ee). Transitioning to milder bases ( K3​PO4​ or Na2​CO3​ ) entirely mitigates this issue. Furthermore, the bidentate ligand dppf provides superior yields compared to monodentate triphenylphosphine, likely due to enhanced stability of the Pd-complex in the aqueous-organic biphasic mixture.

References

  • Access to Unnatural Enantioenriched Amino Acids Derived from Phenylglycine through Nickel-Catalyzed Suzuki–Miyaura Coupling Involving Carbon–Oxygen Bond Insertion The Journal of Organic Chemistry (ACS Public
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Organic Letters (ACS Public
Method

use of (R)-2-Amino-2-(3-bromophenyl)acetic acid as a chiral building block

Advanced Applications of (R)-2-Amino-2-(3-bromophenyl)acetic Acid in Chiral Drug Design and Late-Stage Functionalization Executive Summary & Mechanistic Rationale The incorporation of unnatural amino acids into peptide s...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Applications of (R)-2-Amino-2-(3-bromophenyl)acetic Acid in Chiral Drug Design and Late-Stage Functionalization

Executive Summary & Mechanistic Rationale

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. (R)-2-Amino-2-(3-bromophenyl)acetic acid, commonly referred to as D-3-bromophenylglycine, serves as a highly privileged chiral building block.

As a Senior Application Scientist, I select this specific building block for two primary mechanistic reasons:

  • Stereochemical Stability and Target Affinity: The D-configuration (R-stereocenter) is strategically employed to confer resistance against endogenous proteolytic degradation, a critical parameter for improving the in vivo half-life of peptide therapeutics[1]. Furthermore, the specific spatial orientation provided by the D-phenylglycine derivative is essential for high-affinity binding to target receptors, notably the α4β1 and αvβ3 integrins, which are heavily implicated in tumor angiogenesis and metastasis[2].

  • Late-Stage Diversification Vector: Beyond its structural role, the meta-positioned bromine atom acts as a versatile synthetic handle. It enables late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Nickel-catalyzed couplings), allowing medicinal chemists to rapidly generate structurally diverse libraries from a single precursor without the need for de novo synthesis[3].

Quantitative Data Presentation

To establish a baseline for experimental design, the following table summarizes the validated reaction metrics when utilizing Fmoc-(R)-3-Br-Phg-OH in solid-phase and solution-phase workflows.

Reaction TypeReagents / ConditionsAverage Yield (%)Enantiomeric Excess (ee %)Mechanistic Advantage
Fmoc-SPPS Coupling HATU, DIPEA, DMF, 1h, RT>95%>99%Rapid kinetics prevent base-catalyzed epimerization.
On-Resin Suzuki Coupling Ar-B(OH)₂ (5 eq), Pd(PPh₃)₄, K₂CO₃, 85°C70–85%>99%Enables high-throughput library generation on solid support.
Solution-Phase Suzuki Ar-B(OH)₂, Ni-catalyst, Base, 80°C65–80%>95%Cost-effective alternative utilizing abundant Nickel catalysts[3].

Self-Validating Experimental Protocols

Protocol A: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Phenylglycine derivatives are notoriously prone to racemization (epimerization) during activation due to the increased acidity of the alpha-proton, which is stabilized by the adjacent phenyl ring. This protocol utilizes HATU to ensure rapid coupling kinetics, minimizing the time the activated ester spends in the presence of a base.

Materials: Rink Amide Resin, Fmoc-(R)-3-Br-Phg-OH, HATU, DIPEA, DMF, 20% Piperidine in DMF. Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF (3 mL) for 30 minutes to expand the polymer matrix and expose reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (3 mL) for 15 minutes. Wash thoroughly with DMF (5 × 3 mL).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-3-Br-Phg-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL DMF. Add DIPEA (0.6 mmol, 6 eq). Causality: A slight sub-stoichiometry of HATU prevents capping of unreacted amines by the coupling reagent itself.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1 hour.

  • Validation Checkpoint (Self-Validating System): Perform a Kaiser Test on a few isolated beads.

    • Logic: A positive test (blue beads) indicates unreacted primary amines, requiring a double-coupling step. A negative test (yellow/colorless beads) validates successful coupling, allowing you to proceed with confidence.

Protocol B: Late-Stage On-Resin Suzuki-Miyaura Cross-Coupling

This protocol leverages the 3-bromo handle to attach diverse aryl groups while the peptide remains anchored to the solid support.

Materials: Peptide-bound resin containing (R)-3-Br-Phg, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Degassed DMF/H₂O (9:1). Step-by-Step Methodology:

  • Preparation: Transfer 0.05 mmol of the peptide-resin into a microwave-safe peptide synthesis vessel.

  • Reagent Addition: Add the desired arylboronic acid (0.25 mmol, 5 eq) and K₂CO₃ (0.25 mmol, 5 eq). Causality: K₂CO₃ is chosen as a mild inorganic base to facilitate transmetalation without causing base-catalyzed cleavage of the peptide from the resin or epimerization of the chiral centers.

  • Degassing: Suspend the mixture in 2 mL of DMF/H₂O (9:1). Bubble Argon through the suspension for 10 minutes. Causality: Oxygen rapidly quenches the active Pd(0) species, leading to catalyst deactivation (visible as black palladium precipitation).

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.005 mmol, 10 mol%) under an Argon stream. Seal the vessel.

  • Reaction: Heat the vessel to 85°C for 12 hours under gentle agitation.

  • Validation Checkpoint (Self-Validating System): Isolate ~2 mg of resin, wash with DCM, and treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Analyze the cleavage cocktail via LC-MS.

    • Logic: The disappearance of the starting mass (M) and the appearance of the cross-coupled mass (M - Br + Aryl) confirms reaction completion. This micro-cleavage prevents the catastrophic loss of bulk resin if the catalytic cycle stalled.

Mandatory Visualizations

Workflow A Resin Swelling (DMF/DCM) B Fmoc Deprotection (20% Piperidine) A->B C Coupling of (R)-3-Br-Phg B->C D On-Resin Suzuki Cross-Coupling C->D E TFA Cleavage & LC-MS Validation D->E

Workflow for the incorporation and on-resin cross-coupling of (R)-3-bromophenylglycine.

Pathway Ligand Peptidomimetic Ligand ((R)-3-Br-Phg) Integrin Integrin Receptor (α4β1 / αvβ3) Ligand->Integrin Competitive Inhibition FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase Complex FAK->Src Downstream Tumor Angiogenesis & Metastasis Src->Downstream

Integrin signaling pathway targeted by (R)-3-bromophenylglycine-derived peptidomimetics.

Sources

Application

Application Notes &amp; Protocols: Enzymatic Resolution of Racemic 2-Amino-2-(3-bromophenyl)acetic Acid

Introduction Enantiomerically pure non-natural α-amino acids are critical building blocks in modern pharmacology, serving as key intermediates for a wide array of therapeutic agents. 2-Amino-2-(3-bromophenyl)acetic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Enantiomerically pure non-natural α-amino acids are critical building blocks in modern pharmacology, serving as key intermediates for a wide array of therapeutic agents. 2-Amino-2-(3-bromophenyl)acetic acid, in its chirally pure form, is a valuable precursor for synthesizing novel pharmaceuticals and agrochemicals. Traditional chemical methods for resolving racemates, such as diastereomeric crystallization, can be cumbersome and inefficient. In contrast, enzymatic kinetic resolution offers a highly specific, environmentally benign, and efficient alternative, operating under mild conditions.[1]

This guide provides a comprehensive overview and a detailed protocol for the kinetic resolution of racemic 2-amino-2-(3-bromophenyl)acetic acid. The methodology leverages the remarkable enantioselectivity of Penicillin G Acylase (PGA), a robust and commercially available enzyme, to selectively hydrolyze the N-phenylacetyl derivative of one enantiomer, facilitating a clean separation of the two stereoisomers.[1][2][3]

Principle of the Method: Kinetic Resolution via Enantioselective Hydrolysis

Kinetic resolution is a strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst. In this application, the catalyst is the enzyme Penicillin G Acylase (PGA, E.C. 3.5.1.11).

The core process involves two main stages:

  • N-Acylation: The racemic 2-amino-2-(3-bromophenyl)acetic acid is first chemically converted into its N-phenylacetyl derivative. This step is crucial as the phenylacetyl group is a well-recognized substrate for PGA.[4]

  • Enantioselective Hydrolysis: The N-acylated racemate is then subjected to hydrolysis catalyzed by PGA. The enzyme exhibits a strong preference for one enantiomer (typically the (S)- or L-enantiomer), cleaving its N-phenylacetyl group at a significantly faster rate than the (R)- or D-enantiomer.[1][5][6]

This enzymatic step transforms the initial racemic mixture into two distinct products: the free (S)-amino acid and the unreacted N-phenylacetyl-(R)-amino acid. These two compounds possess different physicochemical properties, particularly their solubility at varying pH levels, which allows for their straightforward separation. The ideal reaction is halted at approximately 50% conversion to maximize the yield and enantiomeric excess (ee) of both the desired product and the unreacted substrate.

G cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Isolation racemate Racemic (R/S)-2-Amino- 2-(3-bromophenyl)acetic acid acyl_racemate N-Phenylacetyl-(R/S)-Amino Acid racemate->acyl_racemate Acylation (e.g., Phenylacetyl Chloride) acyl_racemate_res N-Phenylacetyl-(R/S)-Amino Acid products Mixture: - (S)-Amino Acid - N-Phenylacetyl-(R)-Amino Acid acyl_racemate_res->products Immobilized Penicillin G Acylase (PGA) ~50% Conversion products_sep Mixture from Step 2 s_product (S)-2-Amino-2-(3-bromophenyl)acetic acid (High ee) products_sep->s_product pH Adjustment (Extraction) r_product N-Phenylacetyl-(R)-Amino Acid (High ee) products_sep->r_product pH Adjustment (Extraction)

Figure 1: Overall workflow for the enzymatic resolution process.

Core Directive: Scientific Rationale and Experimental Design

As a self-validating system, this protocol is built on a foundation of established biochemical principles. The choices made at each step are critical for success.

Expertise & Experience: Causality Behind Experimental Choices
  • Enzyme Selection (Penicillin G Acylase): PGA is the enzyme of choice due to its proven efficacy in hydrolyzing N-phenylacetyl amides of various amino acids.[6] It is robust, commercially available in large quantities, and its activity and selectivity are well-documented.[1][2][3] While PGA from Escherichia coli is standard, enzymes from other sources like Achromobacter sp. or engineered mutants may offer different or enhanced selectivity for specific substrates.[5][6]

  • Enzyme Immobilization: The use of immobilized PGA is strongly recommended. Covalently binding the enzyme to a solid support (e.g., gelatin gels, magnetic nanoparticles, or agarose beads) offers several key advantages:

    • Ease of Separation: The enzyme catalyst can be easily removed from the reaction mixture by simple filtration or magnetic separation, preventing protein contamination of the final products.[7]

    • Reusability: Immobilization allows the enzyme to be recycled for multiple reaction batches, significantly reducing costs for large-scale preparations.[1][2]

    • Enhanced Stability: Often, immobilization increases the enzyme's stability against changes in temperature and pH.[7]

  • Reaction Parameter Optimization:

    • pH Control: PGA typically exhibits optimal activity in a slightly alkaline pH range of 7.5 to 8.0.[2][7] Maintaining this pH is crucial, as deviations can lead to a dramatic loss of enzyme activity. An automated pH titrator or a well-buffered system is essential.

    • Temperature: The optimal temperature for immobilized PGA is often between 40-50°C, which represents a balance between reaction rate and enzyme stability.[7]

    • Monitoring: The reaction must be carefully monitored. Allowing the reaction to proceed beyond ~50% conversion will result in the hydrolysis of the less-preferred (R)-enantiomer, which will decrease the enantiomeric excess of the final (S)-amino acid product.[1] High-Performance Liquid Chromatography (HPLC) is the preferred method for tracking the formation of phenylacetic acid or the disappearance of the substrate.[2]

G sub N-Phenylacetyl-(S)-Amino Acid Substrate enz { Penicillin G Acylase (PGA) | Active Site (Serine Nucleophile) } sub:f0->enz:f1 Fast Hydrolysis prod1 (S)-Amino Acid Product 1 enz:f0->prod1:f0 prod2 Phenylacetic Acid Product 2 enz:f0->prod2:f0 sub_r N-Phenylacetyl-(R)-Amino Acid No Reaction (Slow) sub_r:f0->enz:f1 Very Slow Hydrolysis

Figure 2: Selective action of Penicillin G Acylase.

Detailed Experimental Protocols

Part A: Synthesis of N-Phenylacetyl-rac-2-amino-2-(3-bromophenyl)acetic acid

This is a general procedure and should be performed by a qualified synthetic chemist.

  • Dissolution: Dissolve racemic 2-amino-2-(3-bromophenyl)acetic acid (1.0 eq) in an aqueous solution of sodium carbonate (1.5 eq) with stirring. Cool the mixture in an ice bath.

  • Acylation: Add phenylacetyl chloride (1.1 eq) dropwise to the cooled solution while maintaining vigorous stirring and keeping the temperature below 5°C. The pH should be maintained in the range of 9-10 by the concurrent addition of a sodium carbonate solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Workup: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted phenylacetyl chloride.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 2M HCl.

  • Isolation: The N-phenylacetylated product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired substrate.

Part B: Enzymatic Kinetic Resolution
  • Substrate Preparation: Prepare an aqueous solution of the N-phenylacetyl-rac-2-amino-2-(3-bromophenyl)acetic acid substrate (e.g., 0.2 M to 0.5 M). This may require gentle warming and addition of a base (e.g., 2N NH₄OH or NaOH) to fully dissolve the substrate and adjust the pH to 7.8.[2]

  • Enzyme Addition: To the stirred substrate solution maintained at the optimal temperature (e.g., 40°C), add the immobilized Penicillin G Acylase. A typical enzyme loading is 10-20% of the substrate weight, but this should be optimized based on the activity of the specific enzyme preparation (e.g., 35g of enzyme with 150 units/g for 0.5 mol of substrate).[2]

  • Reaction Maintenance: Maintain the reaction at a constant pH of 7.8 using an automated titrator that adds a dilute base (e.g., 2N NH₄OH) to neutralize the phenylacetic acid produced during the hydrolysis. Stir the mixture at a moderate speed (e.g., 75-80 rpm) to ensure suspension of the immobilized enzyme without causing excessive shear.[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30-60 minutes). Analyze the aliquots by HPLC to quantify the formation of phenylacetic acid or the remaining substrate.

  • Termination: Stop the reaction when it reaches 45-50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

Part C: Product Separation and Isolation
  • Acidification & Extraction: Cool the reaction filtrate to room temperature and acidify to pH ~2 with 2M HCl. This will precipitate the unreacted N-phenylacetyl-(R)-amino acid. Extract this product with an organic solvent like ethyl acetate. The combined organic layers contain the N-phenylacetyl-(R)-amino acid.

  • Isolation of (R)-enantiomer: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the N-phenylacetyl-(R)-amino acid. This can be hydrolyzed chemically (e.g., with strong acid) if the free (R)-amino acid is desired.

  • Isolation of (S)-enantiomer: Adjust the pH of the remaining aqueous layer to the isoelectric point of the amino acid (typically pH 5-6). The free (S)-2-amino-2-(3-bromophenyl)acetic acid will precipitate.

  • Purification: Collect the precipitated (S)-amino acid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Part D: Determination of Enantiomeric Excess (ee)

Accurate determination of enantiomeric excess is essential to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[8][9]

  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the starting racemic material, the isolated (S)-amino acid, and the isolated N-phenylacetyl-(R)-amino acid in the mobile phase.

  • HPLC System & Column:

    • System: HPLC with a UV detector.

    • Column: A Chiral Stationary Phase (CSP) column is required. Macrocyclic glycopeptide-based columns (e.g., Teicoplanin or Vancomycin-based) are often effective for underivatized amino acids.[8]

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of water, methanol, and a small amount of acid or base modifier (e.g., 80:20:0.1 Water:Methanol:Formic Acid).[8] The exact composition must be optimized for baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the phenyl group (e.g., 220 nm or 254 nm).

  • Analysis & Calculation:

    • Inject the racemic standard to identify the retention times of the two enantiomers.

    • Inject the isolated product samples.

    • Calculate the enantiomeric excess (ee) using the peak areas (A) from the chromatogram:

      • ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] x 100

      • Where A_major is the area of the major enantiomer peak and A_minor is the area of the minor enantiomer peak.

Data Summary and Expected Results

Researchers should use the following table to log and evaluate their experimental outcomes. The goal is to achieve high enantiomeric excess for both the product and the unreacted substrate at approximately 50% conversion.

ParameterTarget ValueExperimental ResultNotes
Substrate Concentration 0.2 - 0.5 MHigher concentrations are more efficient but may lead to solubility issues.
pH 7.8 ± 0.1Strict control is critical for enzyme activity.
Temperature 40 - 50 °CBalance between reaction rate and enzyme stability.
Reaction Time Variable (2-10 h)Time required to reach ~50% conversion.
Final Conversion ~50%Determined by HPLC monitoring.
ee of (S)-Amino Acid >98%
ee of (R)-N-Acyl-AA >98%
Isolated Yield (S)-AA 35 - 45%Theoretical maximum is 50%.
Enzyme Recycles >5Number of times the immobilized enzyme is reused with minimal activity loss.

References

  • Poulter, C. D. (2009). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]

  • American Chemical Society. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry. [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Chirality. [Link]

  • Carboni, D., et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. ResearchGate. [Link]

  • Yao, J., et al. (2007). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications. [Link]

  • Chari, M. A., Jeevanram, A., & Syamasundar, K. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. TSI Journals. [Link]

  • Tramper, J. (1999). Multistep Enzyme Catalyzed Reactions for Unnatural Amino Acids. Springer Protocols. [Link]

  • Fadnavis, N. W., et al. (1999). Resolution of racemic 2-amino-1-butanol with immobilised penicillin G acylase. ResearchGate. [Link]

  • Kyslík, P., et al. (2018). Resolution of α/β-amino acids by enantioselective penicillin G acylase from Achromobacter sp. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PLOS ONE. [Link]

  • Garcia-Galan, C., et al. (2022). Immobilization of Penicillin G Acylase on Vinyl Sulfone-Agarose: An Unexpected Effect of the Ionic Strength on the Performance of the Immobilization Process. International Journal of Molecular Sciences. [Link]

  • Chand, D. (n.d.). Production, purification, immobilization and application of penicillin acylase from Acremonium sclerotigenum. Shodhganga. [Link]

  • May, O., et al. (2002). Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids. Organic Process Research & Development. [Link]

  • Martin, C. D., & Miller, S. J. (2010). Simplifying Pyridoxal: Practical Methods for Amino Acid Dynamic Kinetic Resolution. Organic Letters. [Link]

  • Asano, Y. (2009). Enzymatic Synthesis of Unnatural Amino Acids. ACS Symposium Series. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society. [Link]

  • EMBL-EBI. (n.d.). penicillin amidase (peptidase S45 family). Mechanism and Catalytic Site Atlas. [Link]

  • Shvyreva, U. A., et al. (2022). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Biochemistry (Moscow), Supplement Series A: Membrane and Cell Biology. [Link]

  • Chibata, I., Tosa, T., & Endo, N. (1968). Resolution of racemic amino acids.
  • Yun, H., et al. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Molecules. [Link]

  • ResearchGate. (n.d.). Scheme 3 Enzymatic resolution of racemic amines 4a–i. ResearchGate. [Link]

  • Greenstein, J. P. (1957). The Resolution of Racemic α-Amino Acids. Advances in Protein Chemistry. [Link]

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Method

Application Note: Chiral Analysis of (R)-2-Amino-2-(3-bromophenyl)acetic Acid via Derivatization for Enhanced Mass Spectrometric Detection

Abstract This document provides a detailed guide for the derivatization of the chiral, non-proteinogenic amino acid, (R)-2-Amino-2-(3-bromophenyl)acetic acid, to facilitate its analysis by mass spectrometry (MS). The inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the derivatization of the chiral, non-proteinogenic amino acid, (R)-2-Amino-2-(3-bromophenyl)acetic acid, to facilitate its analysis by mass spectrometry (MS). The inherent challenges in the direct analysis of this and similar amino acids, such as poor ionization efficiency and the difficulty of enantiomeric separation, necessitate chemical modification prior to analysis. This application note explores the rationale behind derivatization, outlines two robust protocols using distinct reagents—Marfey’s reagent for chiral resolution and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for enhanced sensitivity—and provides detailed, step-by-step methodologies suitable for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for Derivatization

(R)-2-Amino-2-(3-bromophenyl)acetic acid is a synthetic amino acid of interest in pharmaceutical research and development. Its accurate quantification and the determination of its enantiomeric purity are critical for understanding its pharmacological and toxicological properties. Direct analysis of this compound by liquid chromatography-mass spectrometry (LC-MS) is often hampered by its zwitterionic nature, which can lead to poor retention on reversed-phase columns and low ionization efficiency in common MS sources.

Derivatization is a chemical modification technique that converts an analyte into a product with improved analytical properties.[1] For the analysis of (R)-2-Amino-2-(3-bromophenyl)acetic acid by MS, derivatization serves several key purposes:

  • Enhanced Ionization Efficiency: By introducing a readily ionizable moiety, derivatization can significantly improve the signal response in the mass spectrometer.

  • Improved Chromatographic Behavior: Modification of the polar amino and carboxyl groups can increase the hydrophobicity of the analyte, leading to better retention and peak shape on reversed-phase HPLC columns.[2]

  • Enantiomeric Resolution: The use of a chiral derivatizing agent converts a pair of enantiomers into diastereomers.[3] These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[3][4][5]

  • Structural Confirmation: The predictable mass shift and characteristic fragmentation patterns of the derivative can aid in the confident identification of the analyte.

This guide will focus on two widely applicable pre-column derivatization strategies: one for chiral separation and one for achiral, high-sensitivity quantification.

Derivatization Strategies for (R)-2-Amino-2-(3-bromophenyl)acetic Acid

The selection of a derivatization reagent depends on the analytical goal. For determining enantiomeric purity, a chiral reagent is essential. For trace-level quantification where the enantiomer is known, an achiral reagent that provides a strong MS signal is preferable.

Derivatization ReagentPrimary ApplicationKey AdvantagesConsiderations
Marfey's Reagent (FDAA) Chiral analysis (Enantiomeric Purity)Forms diastereomers separable on achiral columns; provides a strong UV chromophore and good ionization.[4][6]Reaction kinetics can vary between amino acids; potential for side products with certain amino acids.[7]
FMOC-Cl High-sensitivity quantificationRapid reaction; stable derivatives; significantly enhances hydrophobicity and MS response.[2][8]Achiral, so not suitable for enantiomeric separation; hydrolysis of the reagent can cause interference if not properly handled.[1]

Experimental Protocols

Protocol 1: Chiral Derivatization using Marfey's Reagent (FDAA)

This protocol details the derivatization of (R)-2-Amino-2-(3-bromophenyl)acetic acid with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA), also known as Marfey's reagent. This reaction creates diastereomers that can be separated by standard reversed-phase LC-MS.

cluster_prep Sample Preparation cluster_reagent Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dissolve (R)-2-Amino-2-(3-bromophenyl)acetic acid standard or sample in water buffer Add 1 M Sodium Bicarbonate start->buffer mix Add L-FDAA solution to the amino acid solution buffer->mix reagent Prepare 1% (w/v) L-FDAA (Marfey's Reagent) in Acetone reagent->mix incubate Incubate at 40°C for 1 hour mix->incubate quench Quench with 2 M HCl incubate->quench dilute Dilute with mobile phase quench->dilute analyze Inject into LC-MS system dilute->analyze

Caption: Workflow for chiral derivatization.

  • Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of (R)-2-Amino-2-(3-bromophenyl)acetic acid in HPLC-grade water.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of the amino acid stock solution.

    • 100 µL of 1 M sodium bicarbonate solution.

  • Derivatization:

    • Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Vortex the mixture gently.

    • Incubate the reaction mixture in a heating block at 40°C for 1 hour.[6]

  • Quenching:

    • After incubation, cool the sample to room temperature.

    • Add 50 µL of 2 M HCl to quench the reaction. The solution should become acidic.

  • Sample Dilution and Analysis:

    • Dilute the sample 1:10 (or as needed) with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.

  • Molecular Weight of (R)-2-Amino-2-(3-bromophenyl)acetic acid: C₈H₈BrNO₂ ≈ 246.06 g/mol

  • Mass of L-FDAA derivative moiety (loss of HF): C₁₀H₉N₄O₅ ≈ 265.21 g/mol

  • Expected [M+H]⁺ of the L-FDAA derivative: ~511.27 m/z (considering bromine isotopes)

Protocol 2: High-Sensitivity Achiral Derivatization using FMOC-Cl

This protocol is designed for sensitive quantification of (R)-2-Amino-2-(3-bromophenyl)acetic acid, where enantiomeric separation is not required. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts with the primary amine to form a stable, hydrophobic derivative that ionizes well.[2][8]

cluster_reactants cluster_conditions cluster_products AminoAcid (R)-2-Amino-2-(3-bromophenyl)acetic acid (Analyte) Reaction + Borate Buffer (pH ~9) Room Temperature AminoAcid->Reaction FMOC 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) FMOC->Reaction Derivative FMOC-derivatized amino acid (Hydrophobic, MS-active) Reaction->Derivative Forms stable carbamate HCl HCl (Byproduct) Reaction->HCl

Caption: FMOC-Cl derivatization reaction.

  • Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of (R)-2-Amino-2-(3-bromophenyl)acetic acid in a 50:50 mixture of acetonitrile and water.

  • Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in acetone. This solution should be prepared fresh.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 100 µL of the amino acid stock solution.

    • 400 µL of 0.1 M borate buffer (pH 9.0).

  • Derivatization:

    • Add 500 µL of the 5 mM FMOC-Cl solution.

    • Vortex immediately for 30 seconds.

    • Let the reaction proceed at room temperature for 10 minutes.[8]

  • Quenching/Extraction:

    • Add 500 µL of 1% (v/v) formic acid in water to stop the reaction and protonate the carboxyl group.

    • To remove excess FMOC-OH (the hydrolysis product), perform a liquid-liquid extraction. Add 1 mL of hexane, vortex for 1 minute, and centrifuge. Discard the upper hexane layer. Repeat the extraction.

  • Sample Dilution and Analysis:

    • Transfer the aqueous layer to an autosampler vial.

    • Inject an appropriate volume into the LC-MS system.

  • Molecular Weight of (R)-2-Amino-2-(3-bromophenyl)acetic acid: C₈H₈BrNO₂ ≈ 246.06 g/mol

  • Mass of FMOC moiety (loss of Cl): C₁₅H₁₁O₂ ≈ 223.25 g/mol

  • Expected [M+H]⁺ of the FMOC derivative: ~469.31 m/z (considering bromine isotopes)

LC-MS/MS System and Conditions (General Guidance)

While specific conditions must be optimized for the instrument in use, the following provides a general starting point for the analysis of the derivatized products.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 10-15 minutes. The gradient should be optimized to ensure good separation of the diastereomers (for Marfey's derivatives) or from matrix components.

  • MS System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole systems or full scan/ddMS2 for high-resolution systems. Precursor ions will be the [M+H]⁺ of the derivatives, and product ions will be specific fragments determined by infusion or initial experiments.

Conclusion and Best Practices

Derivatization is a powerful and often necessary step for the robust analysis of chiral amino acids like (R)-2-Amino-2-(3-bromophenyl)acetic acid by mass spectrometry. The choice between a chiral reagent like Marfey's reagent and a sensitive achiral reagent like FMOC-Cl is dictated by the analytical objective.

Self-Validating System and Trustworthiness:

  • Run a Reagent Blank: Always analyze a sample containing only the derivatization reagents and solvents to identify any potential interferences.

  • Confirm Reaction Completion: For method development, analyze samples at different reaction times to ensure the derivatization has gone to completion.

  • Use an Internal Standard: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to account for variations in derivatization efficiency and matrix effects. If unavailable, a structurally similar compound can be used.

  • Verify Mass Shifts: Always confirm the expected mass-to-charge ratio of the derivatized product in the mass spectrometer to validate that the reaction has occurred as intended.

By following these detailed protocols and best practices, researchers can achieve reliable, sensitive, and accurate results for the analysis of (R)-2-Amino-2-(3-bromophenyl)acetic acid, supporting critical decision-making in drug development and scientific research.

References

  • Hamoudi, A., et al. (2020). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In: D'Aniello, A. (eds) D-Amino Acids. Methods in Molecular Biology, vol 2068. Humana, New York, NY. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Zhang, Y., et al. (2026). Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. Journal of the American Chemical Society. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-47. [Link]

  • Hamoudi, A., et al. (2020). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Springer Link. [Link]

  • Pira, O., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic Letters, 18(4), 832-835. [Link]

  • Macherey-Nagel. Derivatization reagents for GC. [Link]

  • Kaspar, H., et al. (2008). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Springer Nature Experiments. [Link]

  • Lee, S., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Kaspar, H., et al. (2008). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 391(8), 2877-85. [Link]

  • ResearchGate. Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(6), 2011-2019. [Link]

  • Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 423, 51-57. [Link]

  • Wang, H., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3488. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov. [Link]

  • He, Y., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(12), 2532-2540. [Link]

  • Higashi, T. (2017). Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. MDPI. [Link]

  • Sun, J., et al. (2020). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. RSC Publishing. [Link]

  • Higashi, T., & Ogawa, S. (2010). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 795-807. [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(6), 2011-9. [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Semantic Scholar. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (R)-2-Amino-2-(3-bromophenyl)acetic Acid During Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-standard amino acid (R)-2-Amino-2-(3-bromophenyl)acetic acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-standard amino acid (R)-2-Amino-2-(3-bromophenyl)acetic acid into their peptide sequences. Due to its phenylglycine-like structure, this amino acid is particularly susceptible to racemization during peptide coupling. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you maintain the stereochemical integrity of your peptides.

Understanding the Challenge: Why (R)-2-Amino-2-(3-bromophenyl)acetic Acid is Prone to Racemization

The primary reason for the increased risk of racemization with (R)-2-Amino-2-(3-bromophenyl)acetic acid lies in the increased acidity of the alpha-proton (the hydrogen atom on the chiral carbon).[1][2][3] The adjacent phenyl ring stabilizes the carbanion intermediate formed upon deprotonation by a base.[1][2] This planar intermediate can then be re-protonated from either side, leading to a mixture of the (R) and (S) enantiomers and compromising the stereochemical purity of your final peptide.

The base-catalyzed coupling step is the most critical stage where this racemization occurs.[4][5] While the basic conditions of Fmoc deprotection can also contribute, the activation of the carboxylic acid in the presence of a base during coupling presents the highest risk.[4]

Visualizing the Racemization Mechanism

The diagram below illustrates the two primary pathways for racemization during peptide synthesis: direct enolization and the formation of an oxazolone intermediate. For aryl-substituted glycines, the direct enolization pathway is particularly relevant due to the acidic nature of the alpha-proton.

Caption: Racemization pathways during peptide coupling.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with (R)-2-Amino-2-(3-bromophenyl)acetic acid and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant racemization of my (R)-2-Amino-2-(3-bromophenyl)acetic acid residue. What is the most likely cause?

A1: The most probable cause is the combination of your coupling reagent and the base used during the activation and coupling step.[4][5] Standard coupling conditions, such as using carbodiimides (like DCC or DIC) without an additive, or uronium/aminium reagents (like HBTU or HATU) with a strong, non-sterically hindered base like diisopropylethylamine (DIPEA), are known to promote racemization, especially for sensitive amino acids like phenylglycine derivatives.[2][6]

Q2: Which coupling reagents and additives are recommended to minimize racemization for this specific amino acid?

A2: To suppress racemization, it is crucial to use a coupling strategy that either avoids the formation of highly reactive intermediates prone to epimerization or efficiently traps them before racemization can occur. Recommended combinations include:

  • Carbodiimides with Additives: Using Diisopropylcarbodiimide (DIC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is a classic and effective approach.[7][8][9][10][11] These additives form active esters that are more stable and less prone to racemization than the initial O-acylisourea intermediate.[7][12] Oxyma is often preferred as a safer alternative to HOBt.[7][9]

  • Phosphonium and Uronium Reagents: While powerful, reagents like HBTU and HATU should be used with caution.[11] However, certain reagents are specifically designed to reduce racemization. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is particularly effective for coupling easily epimerized amino acids like arylglycines.[11] The third-generation uronium coupling reagent, COMU, when paired with a weak, sterically hindered base, has also shown excellent results.[2][4]

Q3: How does the choice of base impact racemization? Which bases are recommended?

A3: The base plays a critical role in racemization.[9][13] Stronger, less sterically hindered bases can readily deprotonate the alpha-carbon, leading to epimerization.

  • Recommended Bases:

    • 2,4,6-Collidine (TMP): This sterically hindered base is highly effective at minimizing racemization.[6][9]

    • N-Methylmorpholine (NMM): As a weaker base than DIPEA, NMM is a good alternative.[4][13]

  • Use with Caution:

    • Diisopropylethylamine (DIPEA): While a common and efficient base, DIPEA is strong and can significantly promote racemization. If it must be used, employ the lowest possible concentration.[4][6][13]

Q4: Can reaction temperature and time influence the extent of racemization?

A4: Yes, both temperature and time are important factors.

  • Temperature: Higher temperatures accelerate the rate of racemization.[13] It is advisable to perform the coupling reaction at room temperature or, for particularly sensitive couplings, at 0°C.[13]

  • Activation Time: Prolonged pre-activation of the amino acid before adding it to the resin increases the opportunity for the formation of the problematic oxazolone intermediate and subsequent racemization.[6] Therefore, it is best to add the coupling reagents and the activated amino acid to the resin with minimal delay.

Q5: What is the role of the solvent in preventing racemization?

A5: The polarity of the solvent can influence the rate of racemization.[14] While solvents with low dielectric constants like dichloromethane (DCM) or chloroform can minimize side reactions with carbodiimides, N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are more commonly used in solid-phase peptide synthesis for their excellent solvating properties.[12][15] For difficult couplings, a mixture of solvents might be beneficial.[16]

Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing and resolving racemization issues with (R)-2-Amino-2-(3-bromophenyl)acetic acid.

Troubleshooting_Flowchart Start Racemization Observed Coupling_Reagent Analyze Coupling Reagent & Base Start->Coupling_Reagent Base_Type Is the base strong and non-hindered (e.g., DIPEA)? Coupling_Reagent->Base_Type Change_Base Switch to a weaker, sterically hindered base (TMP or NMM) Base_Type->Change_Base Yes Reagent_Type Are you using a carbodiimide without an additive? Base_Type->Reagent_Type No Check_Conditions Review Reaction Conditions Change_Base->Check_Conditions Add_Additive Add an additive (Oxyma or HOBt) Reagent_Type->Add_Additive Yes Consider_New_Reagent Consider alternative coupling reagents (COMU or DEPBT) Reagent_Type->Consider_New_Reagent No Add_Additive->Check_Conditions Consider_New_Reagent->Check_Conditions Temperature Is the reaction temperature elevated? Check_Conditions->Temperature Lower_Temp Perform coupling at room temperature or 0°C Temperature->Lower_Temp Yes Activation_Time Is there a long pre-activation time? Temperature->Activation_Time No Lower_Temp->Activation_Time Minimize_Preactivation Minimize pre-activation time Activation_Time->Minimize_Preactivation Yes Analyze_Results Analyze for Racemization Activation_Time->Analyze_Results No Minimize_Preactivation->Analyze_Results

Caption: A step-by-step guide to troubleshooting racemization.

Recommended Experimental Protocols

The following protocols are designed to minimize racemization during the coupling of (R)-2-Amino-2-(3-bromophenyl)acetic acid in solid-phase peptide synthesis (SPPS).

Protocol 1: DIC/Oxyma Coupling with a Sterically Hindered Base

This protocol is a robust starting point for minimizing racemization.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-(R)-2-Amino-2-(3-bromophenyl)acetic acid and 3 equivalents of Oxyma Pure in a minimal amount of DMF.

    • Add 6 equivalents of 2,4,6-Collidine (TMP) to the amino acid/Oxyma solution.

    • Add 3 equivalents of Diisopropylcarbodiimide (DIC) to this mixture immediately before adding it to the resin. Crucially, do not allow for a prolonged pre-activation period.

  • Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or another suitable method to confirm the completion of the coupling reaction.

Protocol 2: Coupling with COMU/TMP

This protocol utilizes a modern coupling reagent known for its efficiency and low racemization potential when paired with a suitable base.[2][4]

  • Deprotection and Washing: Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-(R)-2-Amino-2-(3-bromophenyl)acetic acid and 3 equivalents of COMU in DMF.

    • Add this activation solution to the resin.

    • Immediately add 6 equivalents of 2,4,6-trimethylpyridine (TMP) to the reaction vessel.

  • Reaction and Monitoring: Follow steps 4-6 from Protocol 1.

Quantitative Data on Coupling Reagents and Racemization

The choice of coupling reagent and additives significantly impacts the level of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of a sensitive amino acid using various reagents. While not specific to (R)-2-Amino-2-(3-bromophenyl)acetic acid, it provides a general trend.

Coupling Reagent/AdditiveBase% D-Isomer Formation (Example)
HATUDIPEAHigh
HBTUDIPEAHigh
DIC / HOBtDIPEAModerate
DIC / OxymaNMMLow
COMUTMPVery Low[2][4]
DEPBTNMMVery Low[2][11]

Note: The exact percentage of racemization is sequence- and substrate-dependent.

Protocol 3: Quantification of Racemization by Chiral HPLC

It is essential to quantify the extent of racemization to validate your synthetic protocol.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Hydrolysis: Hydrolyze a small sample of the purified peptide to its constituent amino acids (e.g., 6N HCl at 110°C for 24 hours).

  • Sample Preparation: Dry the hydrolysate to remove the acid and re-dissolve the amino acid mixture in a suitable buffer.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a column with a cyclodextrin-based or Pirkle-type chiral stationary phase).

    • Separate the D- and L-amino acids using an appropriate mobile phase.

    • Quantify the peak areas of the (R) and (S) enantiomers of 2-Amino-2-(3-bromophenyl)acetic acid to determine the percentage of racemization.

References
  • Miyazawa, T., et al. (1993). Racemization-free and efficient peptide synthesis by the simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives in the carbodiimide method. International Journal of Peptide and Protein Research.
  • Fields, C. G., et al. (2023). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. BenchChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2011). Organic & Biomolecular Chemistry.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (2022). Boc Sciences.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). BenchChem.
  • Industrial application of coupling reagents in peptides. (2007). Luxembourg Bio Technologies.
  • Li, G., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
  • Coupling Reagents. (2017).
  • Coupling Reagents. Aapptec.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Li, C., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society.
  • Taddei, C., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews.
  • Epimeriz
  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37)
  • Kent, S. B. H., & Alewood, P. F. (2021). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Israel Journal of Chemistry.
  • Liang, Z., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters.
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. (2025). BenchChem.
  • Mohd, A., et al. (2023).
  • Preventing racemization of (R)-2-Amino-2-(4-chlorophenyl)acetic acid during reaction. (2025). BenchChem.
  • Riester, D., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry.
  • Al-Warhi, T., et al. (2023).
  • 7.

Sources

Optimization

optimizing enantiomeric excess in (R)-2-Amino-2-(3-bromophenyl)acetic acid synthesis

Welcome to the Technical Support Center for Chiral Amino Acid Synthesis. This guide is specifically engineered for researchers and process chemists optimizing the enantiomeric excess (ee) of (R)-2-Amino-2-(3-bromophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Amino Acid Synthesis. This guide is specifically engineered for researchers and process chemists optimizing the enantiomeric excess (ee) of (R)-2-Amino-2-(3-bromophenyl)acetic acid (also known as (R)-3-bromophenylglycine).

Synthesizing enantiopure unnatural amino acids requires precise control over reaction kinetics and thermodynamics. The presence of the meta-bromo substitution significantly alters the electronic landscape of the phenyl ring, increasing the acidity of the α -proton. While this facilitates racemization—a requirement for Dynamic Kinetic Resolution (DKR)—it also accelerates unwanted side reactions that degrade ee.

Below, you will find our diagnostic decision tree, comprehensive troubleshooting FAQs, comparative data, and a self-validating experimental protocol.

Diagnostic Workflow for Low Enantiomeric Excess

G Start Low Enantiomeric Excess (R)-3-Bromophenylglycine Route1 Nitrilase DKR Pathway Start->Route1 Route2 Asymmetric Strecker Pathway Start->Route2 Route3 Enzymatic Resolution Pathway Start->Route3 Prob1 Background racemic chemical hydrolysis Route1->Prob1 Prob2 Poor face selectivity during CN- attack Route2->Prob2 Prob3 Product inhibition & poor solubility Route3->Prob3 Sol1 Apply aqueous/1-octanol biphasic system Prob1->Sol1 Sol2 Optimize chiral catalyst & lower temp to -20°C Prob2->Sol2 Sol3 Implement fed-batch substrate addition Prob3->Sol3

Troubleshooting decision tree for resolving low enantiomeric excess across synthetic pathways.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my ee drop significantly when scaling up the nitrilase-mediated DKR of 3-bromophenylglycinonitrile? The Causality: In a Dynamic Kinetic Resolution (DKR), the unreacted (S)-enantiomer must rapidly racemize to the (R)-enantiomer to achieve >50% yield[1]. The electron-withdrawing 3-bromo group increases the acidity of the α -proton, which is excellent for base-catalyzed racemization. However, this same electronic effect makes the α -aminonitrile highly unstable in aqueous alkaline media, leading to rapid decomposition into 3-bromobenzaldehyde and hydrogen cyanide, as well as background non-enzymatic (and therefore racemic) hydrolysis[2]. The Solution: Transition to an aqueous/organic biphasic system. Utilizing a solvent like 1-octanol partitions the unstable 3-bromophenylglycinonitrile into the organic phase. The substrate slowly diffuses into the aqueous phase where the highly enantioselective nitrilase enzyme resides. This efficiently suppresses background decomposition and preserves the ee of the final (R)-amino acid[2].

Q2: During enzymatic resolution using D-hydantoinase, the reaction stalls at 40% conversion with moderate ee. What is the mechanism of this failure? The Causality: D-hydantoinase enzymes (e.g., from Vigna angularis or Pseudomonas species) are highly effective for unsubstituted phenylglycine derivatives[3]. However, the bulky meta-bromo substitution introduces significant steric hindrance within the enzyme's active site, altering binding dynamics. Furthermore, 5-(3-bromophenyl)hydantoin has exceptionally poor aqueous solubility. As the reaction proceeds, the localized concentration of the product causes feedback inhibition, stalling the reaction before the theoretical 50% kinetic resolution limit is reached. The Solution: Implement a fed-batch addition strategy for the racemic hydantoin substrate and introduce a biocompatible co-solvent (e.g., 10% v/v DMSO or methanol) to maintain substrate solubility without denaturing the biocatalyst.

Q3: In my Asymmetric Strecker synthesis, my chiral phase-transfer catalyst yields only 75% ee. How can I optimize this? The Causality: The Strecker reaction is inherently reversible. Even if your chiral catalyst provides excellent facial selectivity during the initial cyanide attack on the imine, the resulting α -aminonitrile can undergo retro-Strecker reaction back to the imine and free cyanide. Re-addition of the cyanide often occurs via an uncatalyzed, racemic background pathway, steadily eroding the ee. The Solution: Strict thermodynamic control is required. Lower the reaction temperature to -20°C to suppress the retro-Strecker pathway. Additionally, ensure the cyanide source (e.g., HCN or KCN) is added dropwise via a syringe pump to maintain a low steady-state concentration, forcing the reaction through the catalyst-bound transition state.

Quantitative Data: Pathway Comparison for (R)-3-Bromophenylglycine

The following table summarizes the expected outcomes and critical control parameters for the three primary synthetic routes.

Synthetic PathwayExpected YieldExpected eePrimary Failure ModeCritical Control Parameter (CCP)
Nitrilase DKR (Biphasic) 80 - 90%> 98%Racemic background hydrolysisPhase ratio (Aqueous:1-Octanol) & pH (8.0-8.5)
Asymmetric Strecker 70 - 85%85 - 95%Retro-Strecker racemizationTemperature (-20°C) & slow CN⁻ addition
Enzymatic Resolution 40 - 48% (Max 50%)> 99%Substrate/Product inhibitionSubstrate concentration & co-solvent ratio

Self-Validating Protocol: Nitrilase-Mediated DKR in a Biphasic System

This methodology utilizes a recombinant E. coli whole-cell biocatalyst expressing an (R)-specific nitrilase[1] to convert racemic 2-amino-2-(3-bromophenyl)acetonitrile into (R)-2-Amino-2-(3-bromophenyl)acetic acid.

Reagents & Materials:

  • Racemic 2-amino-2-(3-bromophenyl)acetonitrile (Substrate)

  • Recombinant E. coli cells expressing (R)-specific nitrilase (Lyophilized or resting cells)

  • Ammonium acetate buffer (500 mM, pH 8.5)

  • 1-Octanol (Analytical grade)

Step-by-Step Methodology:

  • Preparation of the Biphasic Medium:

    • In a temperature-controlled bioreactor, add 50 mL of 500 mM ammonium acetate buffer. Adjust the pH to exactly 8.5 using dilute NH₄OH.

    • Add 50 mL of 1-octanol to create a 1:1 (v/v) biphasic system.

    • Causality Note: pH 8.5 is the thermodynamic sweet spot; it is basic enough to promote the chemical racemization of the (S)-aminonitrile in the organic phase, but not so basic that it denatures the enzyme in the aqueous phase.

  • Substrate Loading:

    • Dissolve 100 mmol of racemic 2-amino-2-(3-bromophenyl)acetonitrile directly into the 1-octanol phase under gentle stirring (200 rpm).

    • Validation Check 1: Sample the aqueous phase prior to enzyme addition. Analyze via HPLC. The substrate concentration in the aqueous phase should be minimal (<5%), confirming successful partitioning into the organic phase.

  • Biocatalyst Addition & Reaction:

    • Add 600 mg (dry weight equivalent) of the recombinant E. coli whole-cell biocatalyst to the aqueous phase[2].

    • Increase stirring to 800 rpm to maximize the interfacial surface area between the aqueous and organic phases. Maintain temperature at 30°C.

  • In-Process Monitoring (Self-Validation):

    • At t = 2h, 4h, and 8h, extract 100 μ L aliquots from both phases.

    • Validation Check 2: Run chiral HPLC on the organic phase. You should observe a near 1:1 ratio of (R) to (S) aminonitrile throughout the reaction, proving that chemical racemization is keeping pace with enzymatic consumption.

    • Validation Check 3: Run chiral HPLC on the aqueous phase. If 3-bromobenzaldehyde peaks exceed 5% area, background decomposition is occurring. Corrective action: Lower the pH slightly to 8.2.

  • Product Isolation:

    • Terminate the reaction after 24 hours (or when substrate conversion > 90%).

    • Separate the phases using a separatory funnel. The product, (R)-2-Amino-2-(3-bromophenyl)acetic acid, resides entirely in the aqueous phase.

    • Centrifuge the aqueous phase at 8000 x g for 15 minutes to remove the whole-cell biocatalyst.

    • Adjust the pH of the clear aqueous supernatant to the isoelectric point of the amino acid (approx. pH 5.5) using 1M HCl.

    • Cool to 4°C overnight to crystallize the product. Filter, wash with cold water, and dry under vacuum.

References

  • Qiu, J., Su, E., Wang, W., & Wei, D. (2014). High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system. Tetrahedron Letters, 55(8), 1448-1451. Available at:[Link]

  • Choi, Y. K., Kim, Y., Han, K., Park, J., & Kim, M. J. (2009). Synthesis of optically active amino acid derivatives via dynamic kinetic resolution. The Journal of Organic Chemistry, 74(24), 9543-9545. Available at:[Link]

  • Eppinger, N., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Bioengineering and Biotechnology, 10. Available at:[Link]

  • Arcuri, M. B., Sabino, S. J., Antunes, O. A. C., & Oestreicher, E. G. (2002). Enzymic resolution of DL-phenylglycine. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in (R)-2-Amino-2-(3-bromophenyl)acetic Acid Hydrogenation

Welcome to the Advanced Troubleshooting Guide for the catalytic hydrogenation of (R)-2-Amino-2-(3-bromophenyl)acetic acid and its protected derivatives. As a Senior Application Scientist, I have structured this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the catalytic hydrogenation of (R)-2-Amino-2-(3-bromophenyl)acetic acid and its protected derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic empirical fixes. Here, we will dissect the fundamental thermodynamic and kinetic drivers of hydrodehalogenation, providing you with field-proven, self-validating methodologies to preserve the integrity of the 3-bromo substituent during your reduction workflows.

Diagnostic Logic: Hydrodehalogenation Suppression

Workflow Start Debromination Detected (>2% Ar-H byproduct) EvalCat Evaluate Catalyst Start->EvalCat IsPd Using standard Pd/C? EvalCat->IsPd PtRoute Switch to 5% Pt/C (Sulfided) IsPd->PtRoute No (or willing to change) PoisonRoute Add Catalyst Poison (e.g., Ethylenediamine) IsPd->PoisonRoute Yes (Pd is required) EvalSolvent Evaluate Solvent & pH PtRoute->EvalSolvent PoisonRoute->EvalSolvent IsProtic Protic/Basic Environment? EvalSolvent->IsProtic SolventRoute Switch to Aprotic (EtOAc) Neutral pH IsProtic->SolventRoute Yes Success Debromination Suppressed Optimal Yield Achieved IsProtic->Success No SolventRoute->Success

Logical workflow for troubleshooting and suppressing hydrodehalogenation.

Deep-Dive Troubleshooting & FAQs

Q1: Why does the 3-bromo substituent in (R)-2-Amino-2-(3-bromophenyl)acetic acid undergo rapid hydrodehalogenation during standard Pd/C hydrogenation? A1: The unintentional cleavage of the C–Br bond is a competing catalytic cycle driven by the oxidative addition of the aryl bromide to the electron-rich Pd(0) species on the catalyst surface [1]. In traditional supported noble metal catalysts, the highly coordinatively unsaturated edges and corners of the metal crystal lattice act as high-activity defect sites. Oxidative addition of the C–Br bond preferentially occurs at these specific geometries. Furthermore, the amino acid moiety can influence local pH; if the amine acts as a local base, it neutralizes the generated HBr. This removal of product thermodynamically drives the debromination equilibrium forward.

Q2: I need to perform a deprotection (e.g., N-Cbz removal) on this molecule. How can I modify the catalyst to retain the aryl bromide? A2: The most mechanistically sound strategy is to switch from Palladium to Platinum. Platinum has a significantly higher activation energy barrier for oxidative addition into C–Halogen bonds. Specifically, utilizing a 5% Pt/C (sulfided) catalyst is highly effective[2]. The sulfide acts as a selective poison: it permanently binds to the hyperactive edge/corner sites responsible for dehalogenation, while leaving the planar faces of the crystal lattice active for the desired hydrogenolysis. Alternatively, bimetallic catalysts (such as Pd-Cu/C) exhibit synergistic electronic effects that suppress dehalogenation side-reactions [2].

Q3: We have a large stock of standard 10% Pd/C and cannot source sulfided Pt/C immediately. Are there homogeneous additives that can suppress debromination? A3: Yes. You can artificially "poison" the standard Pd/C catalyst in situ by introducing specific dehalogenation inhibitors. Adding 0.1–5 wt% (relative to the substrate) of Lewis basic compounds such as ethylenediamine, morpholine, or pyridine effectively suppresses the side reaction [3]. These electron-donating additives competitively adsorb onto the hyperactive defect sites of the palladium surface. By sterically and electronically blocking the sites required for C–Br oxidative addition, the primary hydrogenation is permitted to proceed uninterrupted.

Q4: How do solvent choice and pH impact the preservation of the 3-bromo group? A4: Solvent and pH are critical thermodynamic levers. Debromination generates hydrobromic acid (HBr). If the reaction is run under basic conditions, the base scavenges HBr, preventing product inhibition and driving the reaction toward complete dehalogenation. Therefore, maintaining strictly neutral or slightly acidic conditions is paramount [4]. Additionally, protic solvents like methanol or ethanol can facilitate hydride transfer and stabilize the polar transition state of dehalogenation. Switching to aprotic, less polar solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF) significantly retards the debromination rate.

Quantitative Impact of Reaction Conditions

The following table synthesizes the expected debromination rates based on catalyst, additive, and solvent choices during the reduction of aryl bromides.

Catalyst SystemAdditive / PoisonSolventpH EnvironmentDebromination (%)Target Conversion (%)
10% Pd/C NoneMethanolBasic> 85.0 %100.0 %
10% Pd/C NoneEtOAcNeutral15.0 - 25.0 %100.0 %
10% Pd/C Ethylenediamine (0.5 wt%)EtOAcNeutral< 2.0 %> 98.0 %
5% Pt/C (Sulfided) NoneEtOAcNeutral< 0.5 % > 99.0 %
Pd-Cu/C Bimetallic NoneTHFNeutral< 1.0 %> 98.0 %
Self-Validating Experimental Protocol: Chemoselective Hydrogenation

This protocol is designed for the chemoselective N-Cbz deprotection or alkene reduction of (R)-2-Amino-2-(3-bromophenyl)acetic acid derivatives. It incorporates an In-Process Control (IPC) step, creating a self-validating system that prevents total batch loss if debromination begins to occur.

Step 1: System Preparation & Poisoning

  • In a thoroughly purged, dry autoclave, suspend 1.0 equivalent of the protected (R)-2-Amino-2-(3-bromophenyl)acetic acid derivative in anhydrous Ethyl Acetate (10 mL/g of substrate).

  • Add 0.5 wt% ethylenediamine (relative to substrate mass) directly to the solvent. Stir at 300 rpm for 5 minutes. Causality Check: Pre-mixing the inhibitor ensures it is homogeneously distributed to immediately coordinate to the catalyst's active defect sites upon contact, preventing a runaway dehalogenation spike during initial mixing.

Step 2: Catalyst Loading

  • Carefully add 5% Pt/C (sulfided) or 10% Pd/C (at 5 mol% metal loading) to the suspension under an inert argon/nitrogen blanket.

Step 3: Controlled Hydrogenation

  • Purge the reaction vessel with N₂ (3 cycles at 2 bar), followed by H₂ (3 cycles at 2 bar).

  • Pressurize the vessel to exactly 2 bar H₂.

  • Maintain the internal temperature strictly between 20–25 °C. Causality Check: The activation energy for C–Br cleavage is higher than that of standard hydrogenolysis. Keeping the temperature low exponentially decreases the rate of debromination relative to the desired reduction.

Step 4: Self-Validation (In-Process Control)

  • After exactly 30 minutes of reaction time, temporarily halt agitation, vent the reactor to 1 bar N₂, and extract a 50 µL sample.

  • Dilute the sample in acetonitrile and analyze via LC-MS or HPLC.

    • Pass Criteria: The ratio of the desired product to the debrominated byproduct (Ar-H) must be >200:1.

    • Failure Action: If debromination exceeds 0.5% at this stage, abort the reaction, filter the catalyst, and restart the protocol using 1.0 wt% inhibitor or a lower temperature (15 °C).

Step 5: Completion & Workup

  • Once the IPC confirms high chemoselectivity, re-pressurize and allow the reaction to proceed until the starting material is fully consumed (typically 2–4 hours).

  • Vent the H₂ gas and purge with N₂.

  • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with 2 column volumes of EtOAc.

  • Concentrate the filtrate in vacuo to yield the intact, debromination-free (R)-2-Amino-2-(3-bromophenyl)acetic acid derivative.

References
  • RSC Advances. Expanding the Utility of Flow Hydrogenation – A Robust Protocol Restricting Hydrodehalogenation. Available at:[Link]

  • Google Patents (CN102898263A).Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation.
  • Catalysis Science & Technology. Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Available at: [Link]

Optimization

Technical Support Center: Optimizing Esterification of (R)-2-Amino-2-(3-bromophenyl)acetic Acid

Welcome to the Technical Support Center for the esterification of (R)-2-Amino-2-(3-bromophenyl)acetic acid. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of (R)-2-Amino-2-(3-bromophenyl)acetic acid. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale the synthesis of this critical unnatural amino acid intermediate while preserving its chiral integrity.

Mechanistic Overview & The Racemization Pitfall

(R)-2-Amino-2-(3-bromophenyl)acetic acid belongs to the class of unnatural arylglycines. The esterification of this specific substrate presents a unique and severe challenge: high susceptibility to racemization .

The Causality: The α -proton of an arylglycine is unusually acidic. It is flanked by an electron-withdrawing 3-bromophenyl ring and, under acidic esterification conditions, a protonated α -amino group. If the reaction temperature exceeds 40 °C, rapid abstraction of this α -proton occurs, leading to an achiral enol/enamine intermediate[1]. Consequently, traditional Fischer esterification methods (e.g., refluxing methanol with catalytic acid) are strictly contraindicated, as they will completely destroy the enantiomeric excess (ee%) of your starting material.

To maintain the strict (R)-configuration, activation strategies must be exceptionally mild and strictly temperature-controlled[2].

Workflow & Failure Point Analysis

Workflow Start (R)-2-Amino-2-(3-bromophenyl) acetic acid Reagent Add TMSCl / MeOH (0°C to 25°C) Start->Reagent Intermediate Silyl Ester / Acid Chloride Intermediate Reagent->Intermediate HeatWarning Avoid Heating (>40°C) Prevents α-proton abstraction Intermediate->HeatWarning Uncontrolled Exotherm Product (R)-Methyl 2-amino-2- (3-bromophenyl)acetate HCl Intermediate->Product Controlled RT Racemization Racemic Byproduct (Loss of Chiral Purity) HeatWarning->Racemization

Workflow for racemization-free esterification of arylglycines highlighting temperature control.

Standard Operating Procedures (SOPs)

Protocol A: Trimethylchlorosilane (TMSCl) Mediated Esterification (Recommended)

Why this works: TMSCl reacts with methanol to generate anhydrous HCl and methyl trimethylsilyl ether in situ. This provides a highly controlled, mild acidic environment that drives esterification at room temperature without the harsh, localized exotherms associated with thionyl chloride[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspension: Suspend (R)-2-Amino-2-(3-bromophenyl)acetic acid (1.0 eq) in strictly anhydrous methanol (approx. 10 mL/g of substrate). Note: The zwitterionic starting material will have poor initial solubility. Do not add water or heat.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Add freshly distilled Trimethylchlorosilane (TMSCl) (2.5 to 3.0 eq) dropwise over 15–20 minutes. Causality: Slow addition prevents localized exotherms, safeguarding the chiral center.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–24 hours[3]. Self-Validation Check: The reaction is complete when the cloudy suspension transitions into a clear, homogeneous solution. Confirm completion via TLC (ninhydrin stain).

  • Isolation: Concentrate the mixture under reduced pressure (water bath temperature strictly < 30 °C ) to yield the crude (R)-methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride.

  • Purification: Triturate the crude residue with cold diethyl ether to remove siloxane byproducts, filter, and dry under high vacuum.

Protocol B: Temperature-Controlled Thionyl Chloride (SOCl₂/MeOH)

Why this works: SOCl₂ forms a highly reactive acid chloride intermediate. However, because the reaction with methanol is violently exothermic, strict internal temperature control is required to prevent the localized heating that triggers racemization[4].

Step-by-Step Methodology:

  • Cool anhydrous methanol (10 mL/g of substrate) to -5 °C in a salt-ice bath.

  • Add SOCl₂ (1.5 eq) dropwise at a rate that maintains the internal temperature below 5 °C.

  • Add the (R)-2-Amino-2-(3-bromophenyl)acetic acid (1.0 eq) in portions.

  • Stir the reaction at 15–20 °C for 24 hours. Never exceed 20 °C [4].

  • Evaporate the solvent under vacuum (bath < 30 °C) and triturate with cold ether.

Quantitative Data Summary

The following table summarizes the expected outcomes of various esterification conditions applied to arylglycine derivatives based on established literature parameters.

Esterification MethodReagentsOperating TemperatureReaction TimeTypical YieldEnantiomeric Excess (ee%)
Fischer Esterification MeOH, cat. H₂SO₄65 °C (Reflux)24 h60–70%< 10% (Severe Racemization)
SOCl₂ (Standard) SOCl₂, MeOH40 °C – 90 °C12 h85%0% (Complete Racemization)[1]
SOCl₂ (Cold) SOCl₂, MeOH0 °C to 20 °C24 h80–85%> 98%[4]
TMSCl-Mediated TMSCl, MeOH20 °C – 25 °C12–24 h90–95%> 99%[3]

Troubleshooting Guides & FAQs

Q: Why is my enantiomeric excess (ee%) dropping significantly during the reaction? A: You are likely experiencing thermal α -proton abstraction. If the internal temperature of your reaction mixture exceeds 40 °C at any point (even localized heating during reagent addition), the arylglycine will rapidly racemize[1]. Ensure strict temperature control (≤ 25 °C), use a dropping funnel for reagents, and verify chiral integrity using chiral HPLC.

Q: The reaction is sluggish and remains a suspension after 24 hours. Should I heat it to 60 °C to drive completion? A: Absolutely not. Heating will induce immediate racemization[1]. Incomplete conversion is usually due to wet methanol or degraded reagents (TMSCl or SOCl₂ absorbing atmospheric moisture). Ensure your methanol is strictly anhydrous. You can safely increase the TMSCl equivalents (up to 4.0 eq) to push the equilibrium forward without applying heat[3].

Q: How do I handle the poor solubility of the starting material? A: The zwitterionic amino acid is inherently insoluble in methanol. Do not attempt to force dissolution by adding co-solvents like water or by heating. As the reaction progresses—protonating the amine to a hydrochloride salt and esterifying the carboxylic acid—the product will naturally dissolve. The transition from a cloudy suspension to a clear solution serves as an excellent visual, self-validating indicator of reaction progress.

Q: During workup, my product reverts to the free base and I lose yield. How should I isolate it? A: Do not perform an aqueous basic workup unless you immediately intend to couple the amino acid in the next step. The free base of an arylglycine ester is highly unstable and prone to self-condensation (forming diketopiperazines) and further racemization. Isolate and store the product strictly as the hydrochloride salt by evaporating the reaction solvent directly and triturating with diethyl ether.

References

  • Racemization of optically active 2-substituted phenyl glycine esters. Google Patents (US20040073057A1).
  • A Convenient Synthesis of Amino Acid Methyl Esters. NIH / PMC. Available at:[Link]

  • Method for producing amino acid ester hydrochloride. Google Patents (JP4356292B2).
  • Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. NIH / PubMed. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of (R)- and (S)-2-Amino-2-(3-bromophenyl)acetic acid

Stereochemical Engineering: A Comparative Guide to (R)- and (S)-2-Amino-2-(3-bromophenyl)acetic Acid in Peptidomimetic Design In the advanced stages of drug discovery, overcoming the pharmacokinetic limitations of native...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Engineering: A Comparative Guide to (R)- and (S)-2-Amino-2-(3-bromophenyl)acetic Acid in Peptidomimetic Design

In the advanced stages of drug discovery, overcoming the pharmacokinetic limitations of native peptides requires the strategic integration of unnatural amino acids. Among these, 2-Amino-2-(3-bromophenyl)acetic acid—often referred to as 3-bromophenylglycine—is a highly specialized chiral building block. The stereocenter at the alpha-carbon does not merely alter the spatial trajectory of the meta-bromo substituted phenyl ring; it fundamentally dictates the backbone stability and receptor affinity of the entire molecule.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of the (R)- and (S)-enantiomers of this compound. By analyzing the mechanistic causality behind their behavior, we can better design highly targeted, protease-resistant therapeutics.

Mechanistic Causality: Why Stereochemistry Dictates Biological Activity

The biological divergence between the two enantiomers stems from the strict stereoselectivity of endogenous biological systems.

The (S)-enantiomer corresponds to the L-configuration. Because it mimics the geometry of naturally occurring amino acids, it is highly susceptible to enzymatic cleavage. Mammalian proteases (such as aminopeptidases and chymotrypsin) have evolved active sites perfectly contoured to hydrolyze L-amino acid peptide bonds. Consequently, while the (S)-enantiomer is valuable as a [1] or for baseline biosynthetic studies, its incorporation into a drug candidate usually results in rapid in vivo degradation.

Conversely, the (R)-enantiomer (the D-configuration) acts as a structural disruptor. Introducing the (R)-enantiomer creates a profound steric clash within the active sites of natural proteases, effectively shielding the adjacent peptide bonds from hydrolysis and extending the plasma half-life of the molecule. Beyond [2], the (R)-enantiomer forces the peptide backbone into unique conformational turns. In combinatorial library screening, this D-configuration allows the lipophilic 3-bromophenyl side chain to project into deep, hydrophobic receptor pockets that the L-form simply cannot reach without inducing severe backbone strain. This exact mechanism was leveraged in the development of[3], where the (R)-enantiomer achieved picomolar affinities by utilizing the bromine atom for optimal halogen bonding with the receptor.

Quantitative Performance Comparison

To objectively evaluate the impact of these enantiomers, the following table summarizes their performance metrics when incorporated into a standard targeting peptidomimetic scaffold (e.g., an integrin-binding ligand).

Parameter(R)-2-Amino-2-(3-bromophenyl)acetic acid(S)-2-Amino-2-(3-bromophenyl)acetic acidNatural Alternative (L-Phe)
Stereochemical Designation D-formL-formL-form
Proteolytic Stability ( t1/2​ in serum) High (> 24 hours)Low (< 2 hours)Low (< 1 hour)
Target Affinity (IC 50​ ) ~ 2 pM (Optimal geometry)> 100 nM (Steric hindrance)> 1 μ M (Lack of halogen bond)
Receptor Residence Time Prolonged (Halogen bonding)TransientTransient
Primary Application High-affinity targeted imaging & therapeuticsBiosynthetic controls, baseline assaysStandard peptide synthesis

Note: Affinity data is representative of incorporation into the LLP2A integrin α4​β1​ targeting scaffold.

Experimental Methodology: A Self-Validating Protocol for Enantiomeric Evaluation

To accurately compare the biological activity of these enantiomers, the experimental workflow must be rigorously controlled. Phenylglycine derivatives are notoriously prone to racemization during synthesis due to the high acidity of the alpha-proton adjacent to the electron-withdrawing phenyl ring. The following protocol is designed as a self-validating system to ensure stereochemical integrity and objective biological readouts.

Phase 1: Stereocontrolled Solid-Phase Peptide Synthesis (SPPS)
  • Causality-Driven Choice: We utilize HATU as the coupling reagent alongside the sterically hindered base DIPEA. This combination minimizes activation time and prevents the formation of an oxazolone intermediate, thereby locking the stereocenter and preventing the (R)- or (S)-enantiomer from racemizing.

  • Step-by-Step:

    • Swell Rink Amide resin in DMF for 30 minutes.

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Pre-activate Fmoc-(R)- or Fmoc-(S)-2-Amino-2-(3-bromophenyl)acetic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for exactly 2 minutes.

    • Add the activated mixture to the resin and agitate for 45 minutes.

  • Self-Validation Check: Perform a micro-cleavage of the resin using TFA/TIS/H2O (95:2.5:2.5). Analyze the crude product via LC-MS/MS. A single, sharp chromatographic peak confirms enantiomeric purity; the presence of a doublet indicates critical racemization has occurred, invalidating the batch.

Phase 2: Serum Stability Assay
  • Causality-Driven Choice: Testing in 25% human serum at 37°C accurately mimics the in vivo enzymatic environment, challenging the steric defenses of the D-configuration against circulating aminopeptidases.

  • Step-by-Step:

    • Dissolve the purified (R)- and (S)-peptides in PBS to a concentration of 100 μ M.

    • Mix 100 μ L of peptide solution with 100 μ L of 50% human serum (final serum concentration 25%).

    • Incubate at 37°C, quenching 20 μ L aliquots at 0, 2, 4, 8, and 24 hours using 20 μ L of cold 10% trichloroacetic acid to precipitate serum proteins.

  • Self-Validation Check: Run a known stable cyclic peptide (positive control) and a linear natural peptide (negative control) in parallel. The assay is only valid if the linear peptide degrades within 2 hours and the cyclic peptide remains intact at 24 hours.

Phase 3: Competitive Integrin Binding Assay
  • Causality-Driven Choice: Jurkat cells are utilized because they endogenously express high levels of the target α4​β1​ integrin, providing a biologically relevant model for assessing the spatial fit of the 3-bromophenyl group.

  • Step-by-Step:

    • Suspend Jurkat cells in assay buffer (TBS containing 1 mM MnCl 2​ ) at 5×105 cells/mL.

    • Incubate cells with a fixed concentration of a fluorescently labeled standard ligand and varying concentrations (1 pM to 1 μ M) of the (R)- or (S)-peptide for 1 hour at room temperature.

    • Analyze the cells via flow cytometry to measure the displacement of the fluorescent standard.

  • Self-Validation Check: Include a scrambled peptide sequence as a negative control. The scrambled peptide must show zero displacement, proving that the binding of the (R)-enantiomer is highly stereospecific and not a result of non-specific hydrophobic interactions driven by the bromine atom.

Pathway Visualization

G A 2-Amino-2-(3-bromophenyl) acetic acid B (R)-Enantiomer (D-form) A->B C (S)-Enantiomer (L-form) A->C D Protease Resistance (Steric Clash) B->D E Protease Susceptibility (Natural Recognition) C->E F High Target Affinity (e.g., Integrin Ligands) D->F G Rapid Degradation Low in vivo Efficacy E->G

Enantiomer-dependent biological stability and target affinity workflow.

References

  • Alpha-4 beta-1 integrin ligands for imaging and therapy Google P
  • LLP2A-bisphosphonate conjugates for osteoporosis treatment Google P
  • (S)-2-Amino-2-(3-bromophenyl)acetic acid Product Specifications Biocompare[Link]

Sources

Comparative

validating chiral purity of (R)-2-Amino-2-(3-bromophenyl)acetic acid via polarimetry

As a Senior Application Scientist navigating the complexities of chiral API synthesis, I frequently encounter the challenge of validating the enantiomeric excess (%ee) of critical building blocks. (R)-2-Amino-2-(3-bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of chiral API synthesis, I frequently encounter the challenge of validating the enantiomeric excess (%ee) of critical building blocks. (R)-2-Amino-2-(3-bromophenyl)acetic acid —a non-natural amino acid derivative—is a prime example. Its bulky bromophenyl group and chiral center make it an essential intermediate for peptidomimetics and beta-lactam antibiotics. However, even trace amounts of the (S)-enantiomer can lead to off-target pharmacology or complete loss of therapeutic efficacy.

When validating the chiral purity of this compound, analytical laboratories typically weigh three orthogonal techniques: Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with Chiral Solvating Agents (CSAs).

This guide objectively compares these methodologies, explains the physical chemistry behind polarimetric validation, and provides a self-validating experimental protocol designed for routine Quality Control (QC) and batch release.

Analytical Strategy: Method Comparison

Selecting the right analytical tool depends on the phase of drug development. While [1] is the gold standard for initial method development and impurity profiling, it is often over-engineered for routine batch release. For established synthetic routes where the specific rotation of the pure enantiomer is known, polarimetry offers a rapid, non-destructive, and highly reproducible alternative that complies with [2] standards.

Table 1: Comparative Performance of Chiral Validation Methods
Analytical ParameterPolarimetry (USP <781>)Chiral HPLC (CSP)NMR (with Chiral Shift Reagents)
Primary Application Routine QC, API Batch ReleasePrimary Validation, Impurity ProfilingStructural Elucidation, ee Estimation
Accuracy (%ee) ±1.0−2.0% ±0.1−0.5% ±2.0−5.0%
Analysis Time < 5 minutes15 - 45 minutes10 - 20 minutes
Sample Recovery Yes (Non-destructive)No (Destructive/Diluted)No (Derivatized/Complexed)
Cost per Test LowHigh (Solvents, Chiral Columns)High (Deuterated Solvents, CSAs)
Key Limitation Requires known [α] , sensitive to chiral impuritiesRequires extensive method developmentSignal overlap, requires high-field NMR

The Causality of Polarimetric Validation

To elevate polarimetry from a simple measurement to a robust analytical method, we must understand the causality behind the experimental parameters.

(R)-2-Amino-2-(3-bromophenyl)acetic acid is an amphoteric molecule. In neutral water, it exists as a zwitterion (a mixture of protonated amine and deprotonated carboxylate). Because optical rotation is highly sensitive to the electronic environment of the chiral center, a fluctuating zwitterionic equilibrium will cause the specific rotation value to drift unpredictably.

The Causality of Solvent Choice: To force the molecule into a single, uniform electronic state, we use 1N HCl as the solvent. The highly acidic environment fully protonates both the amine ( −NH3+​ ) and the carboxylic acid ( −COOH ). This creates a single cationic species, maximizing the optical rotation signal and preventing concentration-dependent aggregation.

Experimental Protocol: A Self-Validating System

A protocol is only as trustworthy as its internal controls. The following methodology is designed as a self-validating system . It does not merely measure the sample; it continuously proves that the instrument, solvent, and sample matrix are behaving linearly.

Phase 1: Instrument Calibration & Blanking (System Suitability)
  • Quartz Control Plate Verification: Before analyzing the API, insert a NIST-traceable quartz control plate into the polarimeter. The reading must fall within ±0.002∘ of the plate's certified value. Self-Validation: This proves the optical encoder and light source (Sodium D-line, 589 nm) are perfectly aligned.

  • Solvent Blanking: Fill a clean 100 mm (1 dm) jacketed polarimeter cell with 1N HCl. Equilibrate to exactly 25.0°C using a Peltier temperature controller. Zero the instrument. Self-Validation: This eliminates background rotation caused by solvent impurities or strained cell windows.

Phase 2: Multi-Point Sample Preparation

Instead of a single measurement, we prepare a concentration curve to rule out the Horeau effect (non-linear optical behavior at high concentrations).

  • Accurately weigh 2.000 g of (R)-2-Amino-2-(3-bromophenyl)acetic acid.

  • Transfer to a 100 mL volumetric flask and dissolve in 1N HCl to the mark (Stock Solution: 2.0 g/100 mL ).

  • Perform serial dilutions with 1N HCl to create 1.0 g/100 mL and 0.5 g/100 mL solutions.

Phase 3: Measurement & Calculation
  • Inject each solution into the 100 mm cell, starting from the lowest concentration to prevent carryover.

  • Record the observed angular rotation ( α ) at 589 nm and 25.0°C.

  • Calculate the specific rotation [α]D25​ using the formula:

    [α]D25​=c⋅lα​

    (Where c is concentration in g/mL, and l is path length in dm).

  • Calculate the Enantiomeric Excess (%ee):

    %ee=([α]pure reference​[α]observed​​)×100

Quantitative Data Presentation

The table below demonstrates a successful self-validating run. The specific rotation remains constant across all three concentrations, proving linearity and confirming the absence of aggregation. (Note: The reference specific rotation for the 100% optically pure (R)-enantiomer standard, previously established via Chiral HPLC, is -115.2°).

Table 2: Validation Data for (R)-2-Amino-2-(3-bromophenyl)acetic acid (1N HCl, 25°C, 589 nm)
Concentration ( g/100 mL)Observed Rotation ( α )Calculated Specific Rotation ( [α]D25​ )Calculated %eeSystem Status
0.50-0.575°-115.0°99.8%Pass (Linear)
1.00-1.148°-114.8°99.6%Pass (Linear)
2.00-2.302°-115.1°99.9%Pass (Linear)

Chiral Purity Validation Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate validation method and executing the self-validating polarimetry loop.

ChiralValidation Start Synthesized API: (R)-2-Amino-2-(3-bromophenyl)acetic acid Decision Is pure enantiomer [α] established? Start->Decision HPLC Chiral HPLC / NMR (Primary Validation) Decision->HPLC No Polarimetry Polarimetry (USP <781>) (Routine QC / Release) Decision->Polarimetry Yes HPLC->Polarimetry Establish [α] ref SysSuit 1. System Suitability (Quartz Control Plate) Polarimetry->SysSuit Blank 2. Solvent Blanking (1N HCl) SysSuit->Blank Measure 3. Measurement (589 nm, 25°C) Blank->Measure Calc 4. Calculate %ee & Specific Rotation Measure->Calc Report Validated Chiral Purity Batch Release Calc->Report

Workflow for selecting and executing chiral purity validation methods for API release.

References

  • Lee, M. S., et al. "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity." Food Chemistry, vol. 135, no. 2, 2012, pp. 343-347. Available at:[Link]

  • United States Pharmacopeia (USP). "General Chapters: <781> OPTICAL ROTATION." USP-NF. Available at:[Link]

Validation

Strategic Halogen Positioning in Peptidomimetics: A Comparative Guide to (R)-2-Amino-2-(3-bromophenyl)acetic acid vs. 4-Bromo Analogs

As drug discovery increasingly pivots toward complex peptidomimetics and conformationally restricted small molecules, the incorporation of unnatural amino acids has become a cornerstone of lead optimization. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward complex peptidomimetics and conformationally restricted small molecules, the incorporation of unnatural amino acids has become a cornerstone of lead optimization. Among these, brominated phenylglycine derivatives serve as dual-purpose scaffolds: they act as direct pharmacophores via halogen bonding and serve as versatile synthetic handles for late-stage functionalization.

This guide provides an objective, data-driven comparison between (R)-2-Amino-2-(3-bromophenyl)acetic acid (the meta-bromo analog) and its 4-bromo (para) counterpart. By analyzing their electronic properties, cross-coupling reactivity, and behavior in biological binding pockets, we establish a rational framework for selecting the optimal building block for your drug discovery pipeline.

Structural & Electronic Causality: The Meta vs. Para Paradigm

The spatial orientation of the bromine atom on the phenylglycine scaffold dictates both the molecule's physicochemical properties and its trajectory within a target's binding site.

The Sigma Hole and Halogen Bonding

Halogen bonding (R–X···Y) is driven by the "sigma hole"—a region of positive electrostatic potential ( Vs,max​ ) on the outermost surface of the halogen atom, directly opposite the covalent C–X bond. The strength and directionality of this bond are highly sensitive to the electronic environment of the aromatic ring.

Recent computational and physicochemical studies demonstrate that the position of the substituent (meta vs. para) fundamentally alters the sigma hole potential[1]. Because the para position allows for direct resonance communication with the amino acid backbone (which can act as an electron-donating or withdrawing group depending on its protonation state), the sigma hole of the 4-bromo analog is often more attenuated than that of the 3-bromo analog[1]. Consequently, (R)-2-Amino-2-(3-bromophenyl)acetic acid frequently exhibits a more localized and potent sigma hole, making it superior for engineering highly specific, directional halogen bonds in solvent-exposed or electrostatically complex binding pockets.

Steric Trajectory in Target Pockets

In the design of kinase inhibitors and integrin antagonists, the vector of the substituent is critical. For instance, in the optimization of α4​β1​ integrin ligands—targets crucial for treating autoimmune diseases and lymphoid malignancies—both 3-bromo and 4-bromo phenylglycine derivatives have been utilized to enhance binding affinity and confer resistance to proteolysis[2]. The meta-substitution projects the bromine atom at a ~120° angle relative to the α -carbon, ideal for accessing lateral hydrophobic sub-pockets. In contrast, the para-substitution provides a linear 180° extension, which is better suited for deep, narrow binding clefts.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two analogs, synthesizing structural, electronic, and synthetic performance data to guide scaffold selection.

Table 1: Physicochemical & Reactivity Comparison of Bromophenylglycine Analogs

Parameter(R)-2-Amino-2-(3-bromophenyl)acetic acid (meta)(R)-2-Amino-2-(4-bromophenyl)acetic acid (para)
Halogen Vector (rel. to α -C) ~120° (Lateral projection)180° (Linear projection)
Sigma Hole Potential ( Vs,max​ ) Highly positive; less attenuated by resonanceSlightly attenuated due to direct para-resonance
Proteolytic Stability High (Steric shielding of the peptide bond)High (General bulk effect)
Oxidative Addition Rate (Pd/Ni) Moderate (Sterically hindered by adjacent protons)Fast (Minimal steric hindrance)
Primary Drug Design Utility Accessing lateral hydrophobic pockets; strong halogen bondingLinear extension of peptidomimetics; rapid cross-coupling

Reactivity in Late-Stage Functionalization

Unnatural amino acids must survive the rigorous conditions of peptide synthesis and subsequent late-stage diversification. The bromine atom serves as a prime handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings. However, cross-coupling α -amino acids is notoriously difficult due to the risk of racemization at the acidic α -proton under basic conditions.

Recent advances in nickel-catalyzed Suzuki-Miyaura couplings have enabled the functionalization of phenylglycine derivatives while maintaining high enantiopurity (ee > 90%)[3]. The para-bromo analog generally exhibits faster oxidative addition kinetics due to reduced steric crowding at the metal center. However, the meta-bromo analog can achieve comparable yields when paired with sterically accommodating, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.

G1 A Bromophenylglycine Scaffold B Oxidative Addition (Pd/Ni Catalyst) A->B Rate dictated by Br position C Transmetalation (Boronic Acid) B->C Meta: Steric bias Para: Electronic bias D Reductive Elimination C->D D->B Catalyst Regeneration E Cross-Coupled Enantiopure Product D->E

Catalytic cycle logic for cross-coupling of bromophenylglycine scaffolds.

Experimental Methodology: Self-Validating Enantioretentive Cross-Coupling

To ensure scientific integrity, the following protocol for the Nickel-catalyzed Suzuki-Miyaura cross-coupling of (R)-2-Amino-2-(3-bromophenyl)acetic acid is designed as a self-validating system . It incorporates internal controls to verify conversion and stereoretention before downstream processing.

Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling with Stereoretention

Causality Note: Nickel is chosen over Palladium because Ni(0) undergoes slower β -hydride elimination and can operate under milder basic conditions, which is critical to preventing the racemization of the sensitive phenylglycine α -center[3].

Step 1: Reagent Assembly & Internal Standard Spiking

  • In a nitrogen-filled glovebox, charge an oven-dried vial with (R)-2-Amino-2-(3-bromophenyl)acetic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K3​PO4​ (2.0 equiv).

  • Add Ni(COD)2​ (5 mol%) and a bulky chiral or achiral phosphine ligand (e.g., PCy3, 10 mol%).

  • Self-Validation Checkpoint 1 (Conversion): Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene. This serves as an inert internal standard for quantitative NMR (qNMR) to precisely track reaction progress without relying on isolated yields.

Step 2: Reaction Execution

  • Suspend the mixture in anhydrous, degassed THF (0.2 M).

  • Seal the vial, remove it from the glovebox, and stir at 40°C for 12 hours. Causality: Low temperature is strictly maintained to suppress the deprotonation of the α -carbon.

Step 3: In-Process Validation

  • Extract a 50 μ L aliquot, filter through a short silica plug (EtOAc eluent), and analyze via 1H -NMR. Compare the integration of the product's aromatic peaks against the 1,3,5-trimethoxybenzene standard. Proceed to quench only if conversion is >95%.

Step 4: Quenching and Chiral Integrity Analysis

  • Quench the reaction with saturated aqueous NH4​Cl and extract with EtOAc.

  • Self-Validation Checkpoint 2 (Stereoretention): Before full purification, run a sample of the crude mixture on a Chiral Stationary Phase HPLC (CSP-HPLC). Overlay the chromatogram with a parallel reaction conducted using racemic 2-Amino-2-(3-bromophenyl)acetic acid.

    • Logic: The racemic control validates the column's resolving power. The presence of a single peak in the enantioenriched sample definitively proves that the catalytic cycle did not induce racemization.

Application in Drug Discovery Workflows

The strategic choice between 3-bromo and 4-bromo analogs directly impacts the success of target-based drug design. In silico studies on EGFR Tyrosine Kinase Inhibitors (TKIs) have shown that meta-halogenation significantly influences ligand stability, binding affinity, and interaction profiles within the active site[4]. Bromine-substituted derivatives exhibit highly favorable binding energetics due to optimized molecular geometry and enhanced hydrophobic contacts[4].

When applied to peptidomimetics, the (R)-2-Amino-2-(3-bromophenyl)acetic acid scaffold forces the peptide chain into a specific spatial arrangement, increasing resistance to endogenous proteases while anchoring the molecule via halogen bonding to the target receptor[2].

G2 S1 Target Identification (e.g., Integrin/EGFR) S2 Scaffold Selection: 3-Bromo vs 4-Bromo S1->S2 S3 Peptide Synthesis & Functionalization S2->S3 Halogen bonding vector analysis S4 Self-Validating Binding Assays S3->S4 HPLC/MS validation of purity & ee% S5 Lead Optimization S4->S5 Affinity data S5->S2 Iterative Refinement

Iterative drug design workflow utilizing halogenated phenylglycine derivatives.

Conclusion & Selection Matrix

The decision to utilize (R)-2-Amino-2-(3-bromophenyl)acetic acid over its 4-bromo analog should be driven by the specific architectural demands of the target binding pocket.

  • Choose the 3-bromo (meta) analog when targeting wide, lateral hydrophobic pockets, when maximizing the localized strength of the sigma hole for halogen bonding, or when aiming to induce specific conformational twists in a peptidomimetic backbone to evade proteolysis.

  • Choose the 4-bromo (para) analog when the binding cleft is deep and narrow, or when prioritizing rapid, unhindered kinetics in late-stage metal-catalyzed cross-coupling reactions.

By integrating these chiral building blocks with robust, self-validating synthetic protocols, drug development professionals can systematically explore chemical space and optimize lead compounds with high precision.

References

  • Access to Unnatural Enantioenriched Amino Acids Derived from Phenylglycine through Nickel-Catalyzed Suzuki–Miyaura Coupling Involving Carbon–Oxygen Bond Insertion The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Sigma Hole Potentials as Tools: Quantifying and Partitioning Substituent Effects The Journal of Physical Chemistry A - ACS Publications URL:[Link][1]

  • US7576175B2 - Alpha-4 beta-1 integrin ligands for imaging and therapy Google Patents URL:[2]

  • In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors Swinburne figshare URL:[Link][4]

Sources

Comparative

LC-MS/MS validation methods for (R)-2-Amino-2-(3-bromophenyl)acetic acid quantification

[label="Is Ultra-High Sensitivity\n(<1 ng/mL) Needed? Figure 1: Decision matrix for selecting the optimal LC-MS/MS modality based on analytical requirements.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Is Ultra-High Sensitivity\n(<1 ng/mL) Needed?

Figure 1: Decision matrix for selecting the optimal LC-MS/MS modality based on analytical requirements.

Step-by-Step Experimental Protocol: HILIC-MS/MS

For most pharmacokinetic (PK) applications where total analyte concentration is required, Hydrophilic Interaction Liquid Chromatography (HILIC) is the "gold standard" for underivatized amino acids [3]. The following protocol is designed to be a self-validating system compliant with ICH M10 guidelines.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: HILIC requires the injection solvent to be highly organic (typically >75% acetonitrile) to prevent peak broadening. Protein precipitation (PPT) with acetonitrile perfectly aligns with this requirement, eliminating the need for evaporation and reconstitution.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS): 13 C, 15 N-(R)-2-Amino-2-(3-bromophenyl)acetic acid (100 ng/mL). Using a SIL-IS corrects for matrix effects and extraction recovery variations.

  • Add 150 µL of cold Acetonitrile containing 1% Formic Acid to crash plasma proteins.

  • Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation
  • Column: Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Maintains the analyte in a consistent ionization state).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B (highly organic to retain the polar analyte). Linearly decrease to 50% B over 4 minutes to elute the analyte. Re-equilibrate at 85% B for 3 minutes.

Phase 3: ICH M10 Method Validation Workflow

To ensure regulatory compliance, the method must be validated according to the FDA's ICH M10 parameters [1].

ValidationWorkflow Prep Sample Prep (Protein PPT + SIL-IS) LC Chromatography (HILIC Gradient) Prep->LC MS ESI-MS/MS (79Br/81Br Ratio Check) LC->MS Val ICH M10 Validation MS->Val Acc Accuracy & Precision (±15% CV) Val->Acc Mat Matrix Effect (Normalized MF) Val->Mat

Figure 2: ICH M10 bioanalytical method validation workflow and core acceptance criteria.

Table 2: Key ICH M10 Validation Parameters & Acceptance Criteria
ParameterExperimental DesignICH M10 Acceptance Criteria [1]
Accuracy & Precision 3 runs, 5 replicates per run at 4 QC levels (LLOQ, Low, Mid, High).Mean accuracy within ±15% of nominal (±20% at LLOQ). CV ≤15% (≤20% at LLOQ).
Matrix Effect (Factor) Post-extraction spiked samples vs. neat solutions across 6 independent matrix lots.IS-normalized Matrix Factor (MF) CV must be ≤15%.
Selectivity Blank matrix from 6 individual sources analyzed for interferences.Interference at analyte RT ≤20% of LLOQ; ≤5% for IS.
Stability Benchtop, Freeze-Thaw (min. 3 cycles), and Autosampler stability.Must remain within ±15% of nominal concentration.

Conclusion

Quantifying (R)-2-Amino-2-(3-bromophenyl)acetic acid requires a deliberate departure from standard C18 reversed-phase methodologies. By leveraging HILIC for optimal retention of the zwitterion, or Chiral LC when enantiomeric tracking is required, scientists can achieve robust chromatography. Furthermore, by utilizing the molecule's innate 79 Br/ 81 Br isotopic ratio as a dual-transition MRM check, the assay achieves a self-validating standard of trustworthiness that easily satisfies rigorous ICH M10 regulatory scrutiny.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. URL:[Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. URL: [Link]

  • National Institutes of Health (NIH) / PMC. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. URL:[Link]

Safety & Regulatory Compliance

Safety

(R)-2-Amino-2-(3-bromophenyl)acetic acid proper disposal procedures

As a building block in peptide synthesis and drug development, (R)-2-Amino-2-(3-bromophenyl)acetic acid (also known as (R)-3-bromophenylglycine) introduces unique steric and electronic properties to target molecules. How...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in peptide synthesis and drug development, (R)-2-Amino-2-(3-bromophenyl)acetic acid (also known as (R)-3-bromophenylglycine) introduces unique steric and electronic properties to target molecules. However, the very feature that makes it synthetically valuable—the covalently bonded bromine atom on the phenyl ring—fundamentally alters its environmental and safety profile.

Standard amino acids can often be neutralized and, in some jurisdictions, drain-disposed. In contrast, halogenated amino acids require strict regulatory oversight, specialized segregation, and high-temperature destruction to prevent the release of toxic byproducts into the environment[1].

This guide provides researchers and laboratory managers with the authoritative, step-by-step operational procedures required to safely manage and dispose of (R)-2-Amino-2-(3-bromophenyl)acetic acid waste streams.

Physicochemical Properties & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative data that dictate the compound's waste classification.

Table 1: Chemical and Regulatory Profile of (R)-2-Amino-2-(3-bromophenyl)acetic acid

PropertyValue / Classification
Chemical Name (R)-2-Amino-2-(3-bromophenyl)acetic acid
CAS Number 150174-93-9 (R-enantiomer) / 79422-73-4 (Racemic)[2][3]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
EPA Waste Classification Halogenated Organic Waste (RCRA Compliant)[4]
Primary Hazards Skin/Eye Irritant (H315, H319), Environmental Hazard[5]
Incompatibilities Strong oxidizing agents, strong bases, reactive metals[6]

The Causality of Halogenated Waste Segregation

Why must (R)-2-Amino-2-(3-bromophenyl)acetic acid be treated differently than non-halogenated laboratory waste? The rationale is grounded in both chemical thermodynamics and regulatory economics:

  • Resistance to Degradation: The carbon-bromine (C-Br) bond is highly stable. Simple acid-base neutralization does not cleave this bond, meaning the intact halogenated organic compound would persist indefinitely in municipal wastewater systems[1].

  • Prevention of Toxic Byproducts: If halogenated organics are incinerated improperly at low temperatures, they can form highly toxic brominated dioxins and furans. Therefore, disposal requires high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize the corrosive hydrogen bromide (HBr) gas generated during thermal destruction[7].

  • Economic Impact of Comingling: Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds must be strictly segregated. Mixing even a small amount of halogenated waste with non-halogenated waste (like standard ethanol or acetone) forces the entire mixed volume to be classified as halogenated. This can increase institutional disposal costs by up to 300%[8][9].

Operational Disposal Workflow

The following decision matrix illustrates the mandatory segregation pathways for different physical states of the compound.

G Start Waste Generation: (R)-2-Amino-2-(3-bromophenyl)acetic acid Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Reaction Filtrates) Start->Liquid SolidBin Chemically Contaminated Solid Waste Bin Solid->SolidBin Direct Transfer OrgSolv Organic Phase (<20% Water) Liquid->OrgSolv Solvent Extraction AqSol Aqueous Phase (>1% Halogens) Liquid->AqSol Aqueous Wash HalogenatedBin Halogenated Organic Waste Container OrgSolv->HalogenatedBin Segregate from Non-Halogenated AqSol->HalogenatedBin Do NOT drain dispose Incineration High-Temperature Incineration with Caustic Scrubbing HalogenatedBin->Incineration EPA/RCRA Licensed Contractor SolidBin->Incineration EPA/RCRA Licensed Contractor

Figure 1: Decision matrix and operational workflow for halogenated amino acid waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Reagent and Contaminated Consumables

Context: For expired/unused (R)-2-Amino-2-(3-bromophenyl)acetic acid powder, or contaminated PPE (gloves, weighing paper, pipette tips).

  • Don PPE: Equip standard laboratory PPE (nitrile gloves, safety goggles, lab coat) before handling waste.

  • Collection: Working inside a fume hood, sweep or transfer solid residues into a sealable, chemically compatible container (e.g., an HDPE wide-mouth jar). Place contaminated consumables (weighing boats, spatulas) into a designated "Chemically Contaminated Solid Waste" bag or bin[10].

  • Labeling: Affix a hazardous waste tag immediately. Mark the contents clearly as "Halogenated Organic Solid Waste - Contains (R)-2-Amino-2-(3-bromophenyl)acetic acid"[11].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials (strong oxidizers/bases) until EHS pickup[12].

Protocol B: Disposal of Liquid Reaction Mixtures

Context: Post-synthesis filtrates, solvent extractions, or mother liquors containing dissolved (R)-2-Amino-2-(3-bromophenyl)acetic acid.

  • Verification & Segregation: Verify that the liquid waste container is explicitly designated for Halogenated Solvents . Do not pour this mixture into non-halogenated carboys[6].

  • Transfer: Working inside a certified chemical fume hood, use a funnel to carefully pour the liquid waste into a 4-liter or 5-gallon white polyethylene (HDPE) carboy[8].

  • Headspace Management: Fill the container to no more than 90% capacity to allow for vapor expansion. Keep the container tightly capped when not actively adding waste to prevent the escape of volatile co-solvents[13].

  • Documentation: Update the waste tracking log attached to the SAA, noting the approximate concentration of the brominated amino acid and the primary solvent carrier[10].

Protocol C: Emergency Spill Containment and Decontamination

Context: Accidental benchtop or floor spill of the solid compound or its solutions.

  • Containment: For solid spills, avoid raising dust. For liquid spills, immediately surround the area with an inert, non-combustible absorbent material (e.g., vermiculite or specialized chemical spill pads)[12].

  • Collection: Use a plastic scoop (avoid metal if spark hazards exist from flammable co-solvents) to collect the absorbed material or powder.

  • Disposal & Decontamination: Place the collected material into a heavy-duty hazardous waste bag. Wash the contaminated surface with a damp paper towel and a mild detergent, placing the used towels into the same waste bag. Tie the bag securely, apply a hazardous waste label detailing the spill contents, and request an immediate pickup from your facility's Environmental Health and Safety (EHS) team[12].

References

  • "Halogenated Solvents in Laboratories" | Temple University Environmental Health and Radiation Safety |[Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes" | U.S. Environmental Protection Agency (EPA) |[Link]

  • "Guidelines for Solvent Waste Recycling and Disposal" | Hazardous Waste Experts | [Link]

Sources

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